Camonagrel
Description
Properties
CAS No. |
105920-77-2 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)14-3-1-11-9-12(2-4-13(11)14)20-8-7-17-6-5-16-10-17/h2,4-6,9-10,14H,1,3,7-8H2,(H,18,19) |
InChI Key |
IRWWXLHSNMVHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)OCCN3C=CN=C3 |
Synonyms |
5-(2-imidazol-1-ylethoxy)-1-indancarboxylic acid camonagrel FI 2845 FI-2845 |
Origin of Product |
United States |
Foundational & Exploratory
Camonagrel: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). By inhibiting TXA2 synthesis, this compound effectively reduces platelet aggregation and vasoconstriction, making it a molecule of significant interest in the context of cardiovascular and thrombotic diseases. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed, albeit representative, synthesis pathway. Quantitative data on its biological activity are presented in tabular format for clarity, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Discovery and Rationale
The discovery of this compound is rooted in the extensive research on the role of thromboxane A2 in hemostasis and thrombosis. TXA2, predominantly produced by platelets, is a powerful mediator of platelet aggregation and a potent vasoconstrictor. Elevated levels of TXA2 are associated with an increased risk of thrombotic events, including myocardial infarction and stroke. Therefore, the inhibition of TXA2 synthesis emerged as a promising therapeutic strategy.
Early research focused on non-selective inhibitors of the cyclooxygenase (COX) enzymes, such as aspirin, which block the formation of both pro-thrombotic thromboxanes and anti-thrombotic prostacyclins. The development of selective thromboxane synthase inhibitors, like this compound, represented a more targeted approach, aiming to specifically block the production of TXA2 while potentially redirecting prostaglandin endoperoxide precursors towards the synthesis of beneficial prostacyclins in the endothelium. This compound, an imidazole derivative, was identified as a potent and selective inhibitor of this enzyme.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) in platelets and other cells. By blocking this step, this compound leads to a significant reduction in the levels of TXA2. The accumulated PGH2 can then be utilized by other enzymes, such as prostacyclin synthase in endothelial cells, to produce prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator. This dual effect – reduction of a pro-thrombotic agent and potential increase of an anti-thrombotic agent – forms the basis of this compound's therapeutic potential.
Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound
Figure 1. Signaling pathway of thromboxane A2 synthesis and the inhibitory action of this compound.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Assay System | Agonist | IC50 |
| Thromboxane B2 Synthesis Inhibition | Human | Platelet Rich Plasma | - | 868 ± 68 µM |
| Platelet Aggregation Inhibition | Human | Whole Blood | Collagen | 318 µM |
| Platelet Aggregation Inhibition | Human | Whole Blood | ADP | 797 µM |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models (10 mg/kg dose)
| Species | Administration | Cmax (µg/mL) | Tmax (h) | t1/2β (h) | Bioavailability (%) |
| Rat | Oral | 15.96 | ~0.33 | ~0.22 (i.v.) | 79.1 |
| Rabbit | Oral | 2.04 | ~1.50 | ~0.28 (i.v.) | 21.7 |
| Dog | Oral | 18.60 | ~0.44 | ~0.45 (i.v.) | 59.3 |
Synthesis Pathway
Representative Synthesis of a 3-(1H-imidazol-1-ylmethyl)-2-methyl-1-indanone Derivative
The synthesis can be envisioned to proceed in three main stages:
-
Formation of the 2-methyl-1-indanone scaffold: This can be achieved through a Friedel-Crafts acylation of a suitable benzene derivative with crotonyl chloride, followed by an intramolecular cyclization.
-
Halogenation at the 3-position: The 2-methyl-1-indanone is then halogenated at the alpha-position to the carbonyl group, typically using N-bromosuccinimide (NBS) or a similar reagent, to introduce a reactive handle.
-
Nucleophilic substitution with imidazole: The final step involves the nucleophilic substitution of the halogen with imidazole to form the desired product.
Figure 2. A plausible synthetic workflow for the core structure of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Aliquots of PRP are incubated with various concentrations of this compound or vehicle control at 37°C for a specified time.
-
Aggregation Measurement:
-
The PRP samples are placed in an aggregometer, and the baseline light transmission is set using PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
An agonist (e.g., collagen or ADP) is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.
Figure 3. Experimental workflow for the platelet aggregation inhibition assay.
Thromboxane B2 Synthesis Inhibition Assay (ELISA)
This assay quantifies the amount of thromboxane B2 (the stable metabolite of TXA2) produced by platelets.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared as described in the platelet aggregation assay.
-
Incubation: Aliquots of PRP are incubated with various concentrations of this compound or vehicle control at 37°C.
-
Stimulation: Platelet activation and subsequent TXA2 synthesis are induced by adding an agonist like collagen or arachidonic acid.
-
Reaction Termination: After a set incubation period, the reaction is stopped, often by adding a chelating agent like EDTA and placing the samples on ice.
-
Sample Processing: The samples are centrifuged to pellet the platelets, and the supernatant containing the released TXB2 is collected.
-
ELISA Procedure:
-
The collected supernatant is diluted as necessary.
-
The samples and standards are added to a microplate pre-coated with a capture antibody specific for TXB2.
-
A conjugated detection antibody is added, followed by a substrate solution.
-
The color development is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentration of TXB2 in the samples is determined from the standard curve, and the percentage of inhibition by this compound is calculated.
Conclusion
This compound is a well-characterized selective thromboxane synthase inhibitor with demonstrated efficacy in inhibiting platelet aggregation and thromboxane production in preclinical models. Its mechanism of action offers a targeted approach to antiplatelet therapy. While the specific details of its commercial synthesis are proprietary, the fundamental synthetic strategies for its core chemical structure are understood within the field of medicinal chemistry. The experimental protocols outlined provide a robust framework for the continued investigation of this compound and other molecules in this class. Further research and clinical development are necessary to fully elucidate its therapeutic potential in human diseases.
Camonagrel (CAS 105920-77-2): A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective Thromboxane Synthase Inhibitor
This technical guide provides a comprehensive overview of Camonagrel (CAS 105920-77-2), a potent and selective inhibitor of thromboxane synthase. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, mechanism of action, pharmacological effects, and relevant experimental protocols.
Core Properties of this compound
This compound is a small molecule belonging to the indan and imidazole structural classes. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 105920-77-2 | [1][2] |
| Molecular Formula | C15H16N2O3 | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| Synonyms | 5-[2-(1H-Imidazol-1-yl)ethoxy]indane-1-carboxylic acid | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through the selective inhibition of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade. This inhibition disrupts the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The selective nature of this compound is highlighted by its minimal effect on cyclooxygenase (COX) and prostacyclin synthase. This leads to a redirection of PGH2 metabolism towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its antithrombotic effects.
References
- 1. compbio.com [compbio.com]
- 2. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
Camonagrel: A Technical Guide on Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of camonagrel, a potent and selective thromboxane A2 synthase inhibitor. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, representative experimental protocols for determining these crucial physicochemical properties. Furthermore, it elucidates the well-documented mechanism of action of this compound through a detailed signaling pathway diagram.
Quantitative Data
Quantitative solubility and stability data for this compound are not extensively reported in peer-reviewed publications or publicly available databases. The following tables are structured to accommodate such data as it becomes available and to highlight the current gaps in knowledge.
Table 1: this compound Solubility Data
| Solvent | Solubility | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified | [1] |
| Water | Data Not Available | - | - |
| Phosphate-Buffered Saline (PBS) | Data Not Available | - | - |
| Ethanol | Data Not Available | - | - |
| Methanol | Data Not Available | - | - |
Note: While commercial suppliers indicate solubility in DMSO, specific quantitative values (e.g., mg/mL or mM) are not provided. For biological assays, stock solutions are typically prepared in 100% DMSO and then diluted into aqueous buffers, though precipitation may occur at higher concentrations.
Table 2: this compound Stability Data
| Condition | Parameter | Result | Method | Reference |
| Storage | Recommended | 0°C (Short Term), -20°C (Long Term)[1] | Not Specified | [1] |
| Forced Degradation | Hydrolysis (Acidic, Basic) | Data Not Available | - | - |
| Oxidation | Data Not Available | - | - | |
| Photostability | Data Not Available | - | - | |
| Thermal | Data Not Available | - | - |
Note: The provided storage conditions are recommendations from a commercial supplier and do not constitute a comprehensive stability profile.
Experimental Protocols
The following are detailed, representative methodologies for determining the solubility and stability of a drug substance like this compound, based on established scientific principles and regulatory guidelines.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol)
-
Shaker bath or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility as the average concentration from at least three replicate experiments for each solvent.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (solid and in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature- and humidity-controlled ovens
-
HPLC system with a validated stability-indicating method
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat in an oven at an elevated temperature (e.g., 80°C).
-
Expose a solution of this compound to the same thermal stress.
-
Analyze samples at different time intervals.
-
-
Photostability:
-
Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
Analysis: For all stress conditions, the HPLC analysis should be capable of separating the intact drug from any degradation products. The percentage of degradation should be calculated, and the major degradation products should be characterized if possible.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[2][3][4] Its mechanism of action involves the redirection of prostaglandin endoperoxide metabolism. In platelets, arachidonic acid is converted to prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase then converts PGH2 into TXA2, a potent vasoconstrictor and platelet aggregator.
By inhibiting thromboxane synthase, this compound prevents the formation of TXA2. This leads to an accumulation of PGH2, which can then be shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), particularly in the presence of endothelial cells. PGI2 is a vasodilator and a potent inhibitor of platelet aggregation. Therefore, the therapeutic effect of this compound is twofold: it reduces the pro-thrombotic effects of TXA2 and increases the anti-thrombotic effects of PGI2.
This compound's Signaling Pathway```dot
References
- 1. This compound Supplier | CAS 105920-77-2 | AOBIOUS [aobious.com]
- 2. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a selective thromboxane synthase inhibitor, on retinal vascularization in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Effects of Camonagrel on Platelet Function
This technical guide provides a comprehensive overview of the in vitro effects of this compound, a selective thromboxane synthase inhibitor, on platelet function. It details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts and workflows.
Mechanism of Action
This compound exerts its primary antiplatelet effect by selectively inhibiting the enzyme thromboxane A2 synthase.[1] This enzyme is crucial in the final step of thromboxane A2 (TXA2) biosynthesis within platelets. TXA2 is a potent vasoconstrictor and a key mediator of platelet activation and aggregation.[2]
By blocking thromboxane synthase, this compound leads to two significant downstream effects:
-
Inhibition of TXA2 Production : The direct inhibition of the enzyme drastically reduces the synthesis of TXA2 from its precursor, prostaglandin endoperoxide H2 (PGH2).[1] This removes a primary stimulus for platelet aggregation.
-
Metabolic Shifting of Prostaglandin Endoperoxides : The accumulation of PGH2, due to the enzymatic block, results in its redirection toward alternative metabolic pathways. Specifically, PGH2 can be utilized by adjacent cells like leukocytes or endothelial cells to produce prostacyclin (PGI2), a potent inhibitor of platelet aggregation.[3][4] This increase in PGI2, which acts by elevating intracellular cyclic adenosine monophosphate (cAMP) levels, contributes significantly to this compound's overall antiplatelet activity.[3][5]
This dual mechanism—direct inhibition of an aggregating agent (TXA2) and indirect stimulation of an inhibitory pathway (PGI2/cAMP)—underpins this compound's function.
Caption: Mechanism of this compound action on the arachidonic acid cascade.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other key findings.
Table 1: IC50 of this compound on Platelet Aggregation in Whole Blood
| Inducing Agonist | IC50 (µmol/L) | Source |
|---|---|---|
| Collagen | 318 | [1] |
| Adenosine 5'-diphosphate (ADP) | 797 |[1] |
Table 2: IC50 of this compound on Eicosanoid Synthesis
| Analyte | Effect | IC50 (µmol/L) | Source |
|---|---|---|---|
| Thromboxane B2 (TXB2) | Inhibition | 868 ± 68 | [1] |
| Prostaglandin E2 (PGE2) | No significant inhibition | >2,000 |[1] |
Table 3: Other In Vitro Effects
| Parameter | Observation | Concentration Range | Source |
|---|---|---|---|
| Platelet-Subendothelium Interaction | Reduction in surface coverage by platelets under flow conditions. | Lower than concentrations that inhibit aggregation. | [1] |
| P-selectin Mediated Adhesion | Dose-dependent restoration of vessel wall anti-adhesive potency. | 3 - 100 µM | [4] |
| Leukocyte 6-keto-PGF1α | Level increased, indicating a rise in prostacyclin synthesis. | Not specified |[1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro effects of this compound.
Platelet Aggregation Assay (Whole Blood Impedance Aggregometry)
This method measures platelet aggregation in a whole blood sample by detecting changes in electrical impedance between two electrodes.
Objective: To determine the IC50 of this compound against platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human venous blood collected into tubes containing 3.8% trisodium citrate.
-
Platelet agonists: Collagen, Adenosine 5'-diphosphate (ADP).
-
This compound stock solution.
-
Isotonic saline.
-
Whole blood aggregometer.
Procedure:
-
Blood Collection: Collect blood via clean venipuncture, ensuring minimal stasis. The first few milliliters should be discarded.
-
Sample Preparation: Gently mix the anticoagulated blood. Allow the sample to rest for 30 minutes at room temperature before use.
-
Incubation: Dilute the whole blood sample 1:1 with isotonic saline. Add varying concentrations of this compound or vehicle control to the diluted blood and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Aggregation Measurement: Place the sample into the aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Initiation of Aggregation: Add a specific concentration of an agonist (e.g., collagen, ADP) to initiate platelet aggregation.
-
Data Recording: Record the change in impedance over time (typically 5-10 minutes). The maximum aggregation is determined from the resulting curve.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.[6][7]
Caption: Workflow for whole blood platelet aggregation assay.
Thromboxane B2 (TXB2) Synthesis Assay
This protocol describes the measurement of TXB2, the stable metabolite of TXA2, typically using a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To determine the IC50 of this compound for the inhibition of TXB2 synthesis.
Materials:
-
Platelet-rich plasma (PRP) or whole blood.
-
This compound stock solution.
-
Agonist (e.g., arachidonic acid or collagen) to stimulate TXA2 production.
-
Indomethacin or another cyclooxygenase inhibitor to stop the reaction.
-
Commercial TXB2 ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 180 x g for 15 minutes).[8]
-
Incubation: Pre-incubate the PRP or whole blood with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Stimulation: Add an agonist to trigger arachidonic acid metabolism and TXA2 synthesis. Incubate for a defined period (e.g., 5 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding a cyclooxygenase inhibitor like indomethacin and immediately placing the samples on ice.
-
Sample Processing: Centrifuge the samples at a high speed to obtain platelet-free plasma.
-
ELISA Protocol: Perform the TXB2 ELISA on the resulting plasma according to the manufacturer's instructions. This typically involves adding samples and standards to a plate pre-coated with a TXB2 antibody, adding a horseradish peroxidase (HRP)-conjugated TXB2, incubating, washing, and adding a substrate.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the TXB2 concentration from a standard curve. Determine the IC50 value for TXB2 inhibition.
Platelet Adhesion Assay under Flow Conditions
This assay evaluates the ability of platelets to adhere to a subendothelial matrix under arterial shear stress, mimicking physiological conditions.
Objective: To assess the effect of this compound on platelet adhesion and thrombus formation.
Materials:
-
Perfusion chamber system.
-
Coverslips coated with extracellular matrix (e.g., collagen).[9]
-
Anticoagulated whole blood.
-
This compound stock solution.
-
Fluorescently labeled anti-platelet antibody (e.g., anti-CD41).
-
Fluorescence microscope and image analysis software.
Procedure:
-
Blood Incubation: Pre-incubate whole blood with this compound or vehicle control at 37°C.
-
Chamber Assembly: Assemble the perfusion chamber with a collagen-coated coverslip.
-
Perfusion: Perfuse the treated blood through the chamber at a defined wall shear rate (e.g., 1000 s⁻¹) for a set duration (e.g., 5 minutes).
-
Washing: Wash the chamber with a buffer to remove non-adherent blood cells.
-
Staining (optional): If real-time imaging was not used, fix the adhered platelets and stain them with a fluorescently labeled antibody.
-
Imaging: Acquire images of the coverslip using fluorescence microscopy.
-
Data Analysis: Use image analysis software to quantify the percentage of the surface area covered by platelets and the size of thrombi. Compare the results from this compound-treated samples to the vehicle control.[1]
References
- 1. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitory effect of this compound-a new thromboxane synthase inhibitor, on P-selectin-mediated platelet/PMN adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. State of the Art in Platelet Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
Camonagrel's Role in Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase, a critical enzyme in the prostaglandin metabolism cascade. By selectively blocking the conversion of prostaglandin endoperoxides to thromboxane A2, this compound effectively redirects the metabolic pathway towards the synthesis of other key prostanoids, most notably prostacyclin (PGI2). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on various components of the prostaglandin pathway, and detailed descriptions of the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of prostaglandin metabolism and the development of novel anti-thrombotic agents.
Introduction to Prostaglandin Metabolism and the Role of Thromboxane A2
Prostaglandins are a group of bioactive lipid compounds derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes, including inflammation, hemostasis, and vascular tone regulation. The biosynthesis of prostaglandins is initiated by the action of cyclooxygenase (COX) enzymes, which convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 serves as a common substrate for various terminal synthases that produce different prostaglandins, each with distinct biological activities.
Thromboxane A2 (TXA2), synthesized from PGH2 by thromboxane A2 synthase, is a potent vasoconstrictor and promoter of platelet aggregation. In contrast, prostacyclin (PGI2), synthesized by prostacyclin synthase, is a vasodilator and a potent inhibitor of platelet aggregation. The balance between TXA2 and PGI2 is critical for maintaining cardiovascular homeostasis.
This compound: A Selective Thromboxane A2 Synthase Inhibitor
This compound is an imidazole derivative that acts as a selective and potent inhibitor of thromboxane A2 synthase.[1] Its mechanism of action involves the specific blockade of the enzyme responsible for converting PGH2 into TXA2. This selective inhibition leads to a significant reduction in TXA2 levels while simultaneously shunting the accumulated PGH2 substrate towards the prostacyclin and prostaglandin E2 pathways, although the effect on PGE2 appears to be minimal.[2][3]
Signaling Pathway of this compound's Action
The following diagram illustrates the effect of this compound on the prostaglandin metabolism pathway.
Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various biological parameters.
Table 1: In Vitro Inhibitory Effects of this compound
| Parameter | Agonist | IC50 (µmol/l) | Reference |
| Platelet Aggregation (whole blood) | Collagen | 318 | [3] |
| Platelet Aggregation (whole blood) | Adenosine 5'-diphosphate (ADP) | 797 | [3] |
| Thromboxane B2 Synthesis | - | 868 ± 68 | [3] |
| Prostaglandin E2 Synthesis | - | > 2,000 | [3] |
Table 2: In Vivo Effects of this compound in a Diabetic Rat Model
| Treatment Group | Dose (mg/kg/day) | Prostacyclin Synthesis Increase (%) | Retinal Vascularity Increase (%) | Reference | |---|---|---|---| | Dazoxiben | 100 | 78 | 74 |[4] | | this compound | 100 | 154 | 183 |[4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Thromboxane Synthase Activity Assay
The inhibitory effect of this compound on thromboxane synthase can be determined using various in vitro assay systems. A common approach involves incubating purified or microsomal preparations of thromboxane synthase with the substrate PGH2 in the presence and absence of the inhibitor. The product, TXA2, is unstable and is typically measured as its stable metabolite, thromboxane B2 (TXB2), using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
Illustrative Workflow for Thromboxane Synthase Inhibition Assay:
Platelet Aggregation Assay
The effect of this compound on platelet aggregation is a key measure of its functional activity. Light Transmission Aggregometry (LTA) is a standard method used for this purpose. In this assay, platelet-rich plasma (PRP) is stirred in a cuvette, and an aggregating agent (e.g., collagen, ADP) is added. The change in light transmission through the PRP is measured as platelets aggregate.
General Protocol for Light Transmission Aggregometry:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
This compound or a vehicle control is added to the PRP and incubated for a specified time.
-
An aggregating agent (e.g., collagen or ADP) is added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The extent of platelet aggregation is quantified, and the IC50 value for this compound is determined.
Measurement of Prostaglandins
Accurate quantification of various prostaglandins is essential to understand the metabolic shift induced by this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
General Workflow for Prostaglandin Measurement by LC-MS/MS:
In Vivo Models
Streptozotocin-Induced Diabetic Retinopathy in Rats: This model is used to study the effects of this compound on vascular complications associated with diabetes. Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin. The development of diabetic retinopathy is monitored over time, and the effects of this compound treatment on parameters such as retinal vascularization are assessed.[4]
Extracorporeal Thrombogenesis in Cats: This model is used to evaluate the anti-thrombotic effects of this compound in a setting that mimics thrombosis in humans. An extracorporeal circuit is established in anesthetized cats, and the formation of thrombi is monitored in the presence and absence of this compound.[1]
Conclusion
This compound is a selective thromboxane A2 synthase inhibitor that effectively redirects prostaglandin metabolism, leading to a decrease in the pro-thrombotic and vasoconstrictive thromboxane A2 and an increase in the anti-thrombotic and vasodilatory prostacyclin. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other selective thromboxane synthase inhibitors in cardiovascular and other diseases where prostaglandin metabolism is dysregulated. The detailed methodologies presented herein can be adapted and applied to the investigation of other compounds targeting the prostaglandin pathway.
References
- 1. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. plateletservices.com [plateletservices.com]
The Pharmacodynamics of Camonagrel: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Camonagrel, a selective thromboxane synthase inhibitor. The information presented herein is curated from key preclinical studies to assist researchers in understanding its mechanism of action and to provide a foundation for future investigations.
Core Mechanism of Action
This compound is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. By blocking this enzyme, this compound effectively reduces the production of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[1][2][3] This targeted inhibition leads to a decrease in platelet aggregation and a subsequent reduction in thrombus formation.
Furthermore, the inhibition of thromboxane synthase can redirect the metabolic pathway of prostaglandin endoperoxides (PGG2 and PGH2) towards the synthesis of prostacyclin (PGI2) in endothelial cells.[2][4] Prostacyclin is a vasodilator and a potent inhibitor of platelet aggregation, thereby contributing to the overall anti-thrombotic effect of this compound. This dual action of inhibiting a pro-aggregatory and vasoconstrictive mediator while potentially increasing an anti-aggregatory and vasodilatory one underscores the therapeutic potential of this compound.
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
In Vitro Pharmacodynamics
Inhibition of Platelet Aggregation and Thromboxane B2 Synthesis
In vitro studies using human whole blood have demonstrated this compound's ability to inhibit platelet aggregation induced by various agonists. The 50% inhibitory concentrations (IC50) were determined to be between 318 and 797 µM for collagen and adenosine 5'-diphosphate (ADP) induced aggregation, respectively.[1] The IC50 for the inhibition of thromboxane B2 (TXB2) synthesis, the stable metabolite of TXA2, was found to be 868 ± 68 µM.[1]
| Parameter | Agonist | IC50 (µM) | Reference |
| Platelet Aggregation | Collagen | 318 | [1] |
| Platelet Aggregation | ADP | 797 | [1] |
| Thromboxane B2 Synthesis | - | 868 ± 68 | [1] |
Effect on P-selectin Mediated Platelet/Polymorphonuclear Leukocyte Adhesion
This compound has also been shown to dose-dependently restore the anti-adhesive potency of the arterial wall on P-selectin mediated platelet/polymorphonuclear (PMN) leukocyte adhesion in an in vitro model.[4] This effect is attributed to the augmentation of prostacyclin formation by the vessel wall, suggesting an additional anti-inflammatory and anti-thrombotic mechanism.[4]
In Vivo Pharmacodynamics in a Diabetic Rat Model
A key preclinical study investigated the effects of this compound in a streptozotocin-induced diabetic rat model, a condition associated with platelet hyperactivity and increased risk of ischemic retinopathy.[2]
Dose-Dependent Effects on Platelet Function and Prostanoid Balance
Oral administration of this compound for 90 days in diabetic rats resulted in a dose-dependent reduction in platelet aggregation and thromboxane synthesis.[2] Notably, this compound also produced a significant, dose-dependent increase in prostacyclin synthesis.[2]
| Dose (mg/kg/day, p.o.) | Reduction in Platelet Aggregation | Reduction in Thromboxane Synthesis | Increase in Prostacyclin Synthesis | Reference |
| 10 | Dose-dependent | Dose-dependent | Not specified | [2] |
| 50 | Dose-dependent | Dose-dependent | Not specified | [2] |
| 100 | Dose-dependent | Dose-dependent | 154% | [2] |
Effect on Retinal Vascularization
In the same diabetic rat model, this compound treatment led to a significant and dose-dependent increase in retinal vascularity, suggesting a protective effect against ischemic diabetic retinopathy.[2] At a dose of 100 mg/kg/day, this compound increased retinal vascularity by 183%.[2] A direct linear correlation was observed between prostacyclin synthesis and the degree of retinal vascularization.[2]
| Dose (mg/kg/day, p.o.) | Increase in Retinal Vascularity | Reference |
| 10 | Dose-dependent | [2] |
| 50 | Dose-dependent | [2] |
| 100 | 183% | [2] |
Experimental Protocols
In Vitro Platelet Aggregation in Whole Blood
This protocol is a generalized procedure for assessing platelet aggregation in whole blood, based on standard laboratory methods.
-
Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Aggregation Induction: Platelet aggregation is initiated by adding a known agonist, such as collagen or ADP, to the blood samples.
-
Measurement: The change in electrical impedance is measured over time using a whole blood aggregometer. As platelets aggregate, they adhere to the electrodes, causing an increase in impedance.
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in impedance. IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound.
Thromboxane B2 and 6-keto-Prostaglandin F1α Immunoassays
This section outlines a general procedure for the quantification of TXB2 and 6-keto-PGF1α (the stable metabolite of prostacyclin) in plasma or other biological fluids using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.
References
- 1. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.6. Retinal Angiogenesis Quantification [bio-protocol.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. plateletservices.com [plateletservices.com]
Investigating the Anti-thrombotic Properties of Camonagrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camonagrel is a potent and selective thromboxane A2 synthase inhibitor that has demonstrated significant anti-thrombotic properties in preclinical studies. By diverting prostaglandin metabolism from the pro-aggregatory thromboxane A2 (TXA2) to the anti-aggregatory prostacyclin (PGI2), this compound effectively modulates platelet activation and thrombus formation. This technical guide provides an in-depth overview of the core anti-thrombotic characteristics of this compound, including its mechanism of action, quantitative efficacy data from key preclinical experiments, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-platelet therapies.
Mechanism of Action
This compound exerts its anti-thrombotic effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist. By blocking this pathway, this compound effectively reduces the levels of TXA2.
A key consequence of this inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, most notably prostacyclin (PGI2), by prostacyclin synthase in endothelial cells. PGI2 is a powerful vasodilator and a potent inhibitor of platelet aggregation. Therefore, this compound's mechanism of action is twofold: it decreases the production of a pro-thrombotic agent (TXA2) while simultaneously increasing the production of an anti-thrombotic agent (PGI2). This dual action contributes to its significant anti-platelet and potential thrombolytic effects.[1]
Signaling Pathway of this compound's Action
Quantitative Preclinical Data
The anti-thrombotic efficacy of this compound has been quantified in several key preclinical assays. The following tables summarize the available data on its inhibitory concentrations (IC50) for platelet aggregation and thromboxane B2 (TXB2) synthesis, a stable metabolite of TXA2.
| Parameter | Agonist | IC50 (µM) | Species | Assay Type | Reference |
| Platelet Aggregation | Collagen | 318 | Human | Whole Blood Aggregometry | [2] |
| ADP | 797 | Human | Whole Blood Aggregometry | [2] | |
| Thromboxane Synthesis | - | 868 ± 68 | Human | Inhibition of TXB2 Synthesis | [2] |
Table 1: In Vitro Efficacy of this compound
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the general procedure for assessing the effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA).
Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound
-
Platelet agonists (e.g., Collagen, Adenosine Diphosphate - ADP)
-
Human whole blood (collected in 3.8% sodium citrate)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Incubation with this compound:
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.
-
-
Induction of Platelet Aggregation:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Add a specific concentration of a platelet agonist (e.g., Collagen or ADP) to initiate aggregation. The specific concentrations of agonists used in the this compound studies are not publicly available but typically range from 1-10 µg/mL for collagen and 2-20 µM for ADP.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.
-
In Vivo Rabbit Carotid Artery Thrombosis Model
This protocol provides a general framework for evaluating the anti-thrombotic efficacy of this compound in a rabbit model of arterial thrombosis. Specific details of the protocol used in this compound studies are not fully available in the public domain.
Objective: To assess the ability of this compound to prevent or reduce thrombus formation in a live animal model.
Materials:
-
New Zealand White Rabbits
-
Anesthetics (e.g., ketamine, xylazine)
-
Surgical instruments
-
Thrombosis induction method (e.g., electrical stimulation, ferric chloride application)
-
Flow probe for blood flow measurement
-
This compound formulation for in vivo administration
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rabbit according to approved institutional protocols.
-
Surgically expose the carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle control through an appropriate route (e.g., intravenous, oral). The dose and timing of administration relative to thrombosis induction are critical parameters that need to be determined based on the pharmacokinetic profile of the drug. A study on the pharmacokinetics of this compound in rabbits suggests a dose of 10 mg/kg has been used.[1]
-
-
Induction of Thrombosis:
-
Place a flow probe around the carotid artery to monitor blood flow.
-
Induce thrombosis using a standardized method. For example, applying a filter paper saturated with a ferric chloride solution to the arterial surface for a specific duration.
-
-
Monitoring and Endpoint Measurement:
-
Continuously monitor blood flow in the carotid artery. A decrease in blood flow indicates thrombus formation.
-
The primary endpoint is often the time to occlusion (cessation of blood flow).
-
After a set period, the animal is euthanized, and the arterial segment can be excised for histological analysis to quantify thrombus size and composition.
-
-
Data Analysis:
-
Compare the time to occlusion and/or thrombus weight between the this compound-treated and control groups.
-
Clinical Data
To date, extensive clinical trial data for this compound specifically for anti-thrombotic indications in humans is not widely available in the public domain. The majority of publicly accessible clinical trial information is for a different drug, "Camrelizumab," an anti-PD-1 antibody. One study in patients with peripheral atherosclerosis indicated that an oral dose of 800 mg of this compound suppressed TXA2 generation by 99.5% and doubled the plasma level of 6-keto-PGF1α, the stable metabolite of PGI2.[1] Further investigation is required to ascertain the current clinical development status of this compound for anti-thrombotic therapies.
Conclusion
This compound's unique dual mechanism of action, involving the inhibition of the pro-thrombotic TXA2 and the potentiation of the anti-thrombotic PGI2, positions it as a promising anti-platelet agent. Preclinical data robustly supports its efficacy in inhibiting platelet aggregation and thrombus formation. The experimental protocols detailed in this guide provide a foundation for further investigation and comparative studies. While the lack of extensive clinical data is a current limitation, the strong preclinical profile of this compound warrants further exploration of its therapeutic potential in thrombotic disorders.
References
- 1. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Camonagrel's Impact on Cellular Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. By preventing the synthesis of thromboxane A2 (TXA2), this compound effectively modulates a range of physiological and pathological processes, primarily related to platelet aggregation and vascular tone. This technical guide provides an in-depth exploration of this compound's mechanism of action and its subsequent impact on critical cellular signaling cascades. While direct experimental evidence for this compound's effects on all downstream pathways is still emerging, this paper synthesizes the established signaling of the TXA2 receptor to elucidate the expected molecular consequences of this compound administration. This guide includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways to support further research and drug development efforts in thrombosis, cardiovascular disease, and potentially other areas where TXA2 signaling is implicated.
Introduction
Thromboxane A2 (TXA2), a highly unstable eicosanoid, is a powerful mediator of platelet aggregation and vasoconstriction. Its synthesis from prostaglandin H2 is catalyzed by the enzyme thromboxane A2 synthase. Elevated levels of TXA2 are associated with a variety of cardiovascular diseases, including myocardial infarction and stroke. This compound, as a selective inhibitor of thromboxane A2 synthase, offers a targeted therapeutic approach to mitigate the prothrombotic and vasoconstrictive effects of TXA2. Understanding the intricate cellular signaling cascades influenced by this compound is paramount for elucidating its full therapeutic potential and identifying novel applications.
Mechanism of Action of this compound
This compound's primary mechanism of action is the direct inhibition of thromboxane A2 synthase. This leads to a significant reduction in the production of TXA2. A secondary consequence of this inhibition is the potential shunting of the precursor, prostaglandin H2 (PGH2), towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells and prostaglandin D2 (PGD2) in platelets. Both PGI2 and PGD2 are known to have effects that often oppose those of TXA2, including vasodilation and inhibition of platelet aggregation, which may contribute to the overall therapeutic profile of this compound.
Impact on Cellular Signaling Cascades
The cellular effects of this compound are primarily mediated by the reduction of TXA2, which in turn leads to decreased activation of the Thromboxane A2 receptor (TP receptor). The TP receptor is a G-protein coupled receptor (GPCR) that can couple to several G-protein families, thereby initiating multiple downstream signaling cascades.
Gq/11 Pathway and Intracellular Calcium Mobilization
Activation of the TP receptor predominantly leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade through Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium is a critical signal for platelet shape change, degranulation, and aggregation. By inhibiting TXA2 synthesis, this compound is expected to attenuate this Gq-mediated calcium mobilization.
G12/13 Pathway and Rho/ROCK Signaling
The TP receptor also couples to the G12/13 family of G-proteins, which activate the small GTPase Rho. Rho, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is crucial for the regulation of the actin cytoskeleton, leading to changes in cell shape and motility. In platelets, Rho/ROCK signaling is involved in the conformational changes necessary for aggregation. Therefore, this compound, by reducing TP receptor activation, is anticipated to modulate Rho/ROCK-dependent cytoskeletal rearrangements.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Emerging evidence suggests that TP receptor activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway. This activation can be mediated through Gq/PKC and G12/13/Src-dependent pathways. The MAPK cascade is a central regulator of cell proliferation, differentiation, and survival. In the context of vascular smooth muscle cells, TXA2-induced ERK activation can contribute to proliferation and vascular remodeling. Consequently, this compound may exert anti-proliferative effects in the vasculature by dampening TP receptor-mediated MAPK signaling.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Some studies have indicated that TP receptor signaling can influence the PI3K/Akt pathway, particularly in the context of cancer cell biology where it has been linked to cell migration and survival. By reducing TXA2 levels, this compound could potentially modulate PI3K/Akt signaling, although this is an area that requires more direct investigation.
Cyclic Adenosine Monophosphate (cAMP) Signaling
The effect of TXA2 on cyclic AMP (cAMP) levels is complex. The TP receptor can couple to both Gi and Gs proteins. Gi coupling would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, a state that promotes platelet aggregation. Conversely, potential Gs coupling would stimulate adenylyl cyclase and increase cAMP, which inhibits platelet activation. Furthermore, by shunting PGH2 towards PGI2 and PGD2, which are potent stimulators of adenylyl cyclase, thromboxane synthase inhibitors like this compound can lead to an overall increase in platelet cAMP levels, contributing to their anti-aggregatory effect.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Agonist | Value | Reference |
| IC50 for Platelet Aggregation (whole blood) | Collagen | 318 µM | [1] |
| Adenosine 5'-diphosphate (ADP) | 797 µM | [1] | |
| IC50 for Thromboxane B2 Synthesis | 868 ± 68 µM | [1] |
Table 2: In Vivo Effects of this compound in a Rat Model of Diabetic Retinopathy
| Treatment (100 mg/kg/day) | Increase in Prostacyclin Synthesis | Increase in Retinal Vascularity | Reference |
| This compound | 154% | 183% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cellular signaling.
Platelet Aggregation Assay (Whole Blood Impedance Method)
Principle: This method measures the change in electrical impedance between two electrodes immersed in a whole blood sample. As platelets aggregate in response to an agonist, they coat the electrodes, leading to an increase in impedance, which is recorded over time.
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Sample Preparation: Gently mix the blood by inversion. Allow the blood to stabilize at room temperature for at least 30 minutes but no more than 4 hours before use.
-
Instrument Setup: Pre-warm the aggregometer (e.g., Multiplate® Analyzer) to 37°C.
-
Assay:
-
Pipette 300 µL of citrated whole blood into the test cuvette.
-
Add 300 µL of 0.9% NaCl solution to a separate cuvette as a reference.
-
Incubate the cuvettes for 3 minutes at 37°C in the instrument.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).
-
Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to initiate aggregation.
-
Record the change in impedance for a defined period (e.g., 6 minutes).
-
-
Data Analysis: The aggregation is quantified as the area under the curve (AUC) of the impedance trace. The inhibitory effect of this compound is calculated as the percentage reduction in AUC compared to the vehicle control.
Thromboxane B2 (TXB2) Measurement by ELISA
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of TXB2, the stable metabolite of TXA2, in biological samples.
Procedure:
-
Sample Collection and Preparation:
-
For serum samples, allow whole blood to clot at room temperature for 1 hour. Centrifuge at 2,000 x g for 15 minutes at 4°C and collect the serum.
-
For platelet-rich plasma (PRP), centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature.
-
Samples can be stored at -80°C until analysis.
-
-
Assay Protocol (example using a commercial kit):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 50 µL of standard or sample to the wells of a microplate pre-coated with a goat anti-mouse IgG antibody.
-
Add 25 µL of a TXB2-alkaline phosphatase conjugate to each well.
-
Add 25 µL of a mouse monoclonal antibody to TXB2 to each well.
-
Incubate the plate on a shaker at room temperature for 2 hours.
-
Wash the plate four times with the provided wash buffer.
-
Add 200 µL of p-Nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The concentration of TXB2 in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of TXB2 standards.
Western Blotting for Phosphorylated ERK (p-ERK)
Principle: Western blotting is used to detect the phosphorylation status of specific proteins, such as ERK, as an indicator of pathway activation.
Procedure:
-
Cell Lysis:
-
Treat platelets or other relevant cells with this compound or vehicle, followed by stimulation with an agonist (e.g., a TXA2 analog like U46619).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.
-
Cyclic AMP (cAMP) Immunoassay
Principle: This is a competitive immunoassay for the quantitative measurement of intracellular cAMP levels.
Procedure:
-
Sample Preparation:
-
Isolate and wash platelets. Resuspend them in a suitable buffer.
-
Incubate the platelet suspension with this compound or vehicle, followed by treatment with an adenylyl cyclase stimulator (e.g., PGI2 or forskolin) and/or a platelet agonist (e.g., ADP).
-
Stop the reaction by adding ice-cold 0.1 M HCl.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysate to pellet debris.
-
-
Assay Protocol (example using a commercial kit):
-
Some kits require acetylation of the samples and standards to improve sensitivity. Follow the manufacturer's protocol for this step.
-
Add 50 µL of standards or acetylated samples to the wells of a microplate pre-coated with a specific antibody.
-
Add 50 µL of a cAMP-HRP conjugate to each well.
-
Incubate the plate on a shaker for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cAMP concentration in the samples from the standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound.
Conclusion and Future Directions
This compound, through its selective inhibition of thromboxane A2 synthase, has a well-defined primary mechanism of action. This guide has detailed the expected downstream consequences on major cellular signaling cascades, including the Gq/PLC/Ca²⁺, G12/13/Rho, MAPK, and cAMP pathways. The provided quantitative data and experimental protocols serve as a resource for researchers to further investigate the nuanced effects of this compound.
Future research should focus on generating direct experimental evidence of this compound's impact on the phosphorylation status of key signaling proteins like ERK and Akt in relevant cell types. Furthermore, a more detailed investigation into the dose-dependent effects of this compound on cAMP levels under various stimulatory conditions will provide a more complete understanding of its modulatory role in platelet function. Such studies will be invaluable for the continued development of this compound as a therapeutic agent and for the exploration of its potential in a broader range of diseases.
References
Unveiling the Therapeutic Promise of Camonagrel: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonagrel is a potent and selective thromboxane synthase inhibitor that has demonstrated significant therapeutic potential in early-stage research. By specifically targeting the arachidonic acid cascade, this compound effectively modulates the balance between pro-thrombotic and anti-thrombotic factors, suggesting its utility in a range of vascular and ischemic conditions. This technical guide provides an in-depth overview of the core preclinical findings on this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action and experimental evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, offering a comparative look at its pharmacological profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Agonist | Value | Species | Source |
| IC50 (Platelet Aggregation) | Collagen | 318 µmol/L | Human | [1][2] |
| Adenosine 5'-diphosphate (ADP) | 797 µmol/L | Human | [1][2] | |
| IC50 (Thromboxane B2 Synthesis) | - | 868 ± 68 µmol/L | Human | [1][2] |
| IC50 (Prostaglandin E2 Synthesis) | - | >2,000 µmol/L | Human | [1][2] |
Table 2: Preclinical Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model (90-day treatment)
| Parameter | Dose (mg/kg/day, p.o.) | % Increase from Untreated Diabetic Control | Source |
| Prostacyclin Synthesis | 100 | 154% | |
| Retinal Vascularity | 100 | 183% |
Table 3: Pharmacokinetic Parameters of this compound (10 mg/kg dose)
| Species | Route | Cmax | Tmax | AUC(0-∞) | t1/2β | Absolute Bioavailability | Protein Binding |
| Rat | i.v. | - | - | - | ~0.22 h | - | ~80% |
| oral | 15.96 µg/mL | ~0.33 h | ~12.45 µg·h/mL | - | ~79.1% | ~80% | |
| Rabbit | i.v. | - | - | - | ~0.28 h | - | ~80% |
| oral | ~2.04 µg/mL | ~1.50 h | ~4.85 µg·h/mL | - | ~21.7% | ~80% | |
| Dog | i.v. | - | - | - | ~0.45 h | - | ~80% |
| oral | ~18.60 µg/mL | ~0.44 h | ~13.40 µg·h/mL | - | ~59.3% | ~80% |
Mechanism of Action: Shifting the Arachidonic Acid Cascade
This compound's primary mechanism of action is the selective inhibition of thromboxane synthase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound not only reduces the production of TXA2 but also leads to an accumulation of PGH2. This excess PGH2 can then be shunted towards the production of other prostanoids, most notably prostacyclin (PGI2), by prostacyclin synthase in the vascular endothelium. PGI2 has opposing effects to TXA2; it is a powerful vasodilator and inhibitor of platelet aggregation. This "shunting" effect is a key aspect of this compound's therapeutic potential, as it actively shifts the physiological balance towards an anti-thrombotic and vasodilatory state.[3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early-stage research of this compound.
Platelet Aggregation Assay
This assay is fundamental to assessing the anti-platelet activity of compounds like this compound.
-
Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.
-
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control at 37°C.
-
Aggregation Induction: Platelet aggregation is initiated by adding an agonist such as collagen or ADP to the PRP.
-
Measurement: Aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate. The results are expressed as the percentage of maximum aggregation, and the IC50 value (the concentration of this compound that inhibits 50% of the aggregation response) is calculated.
-
Thromboxane B2 Synthesis Inhibition Assay
This assay directly measures the inhibition of thromboxane synthase activity.
-
Objective: To quantify the inhibition of thromboxane B2 (a stable metabolite of TXA2) synthesis by this compound in whole blood.
-
Methodology:
-
Blood Collection: Whole blood is collected as described for the platelet aggregation assay.
-
Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.
-
Clotting and Synthesis Induction: The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes) to induce maximal thromboxane synthesis.
-
Serum Collection: The clotted blood is centrifuged to separate the serum.
-
Measurement: The concentration of thromboxane B2 in the serum is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Analysis: The percentage of inhibition of thromboxane B2 synthesis is calculated for each this compound concentration, and the IC50 value is determined.
-
Streptozotocin-Induced Diabetic Retinopathy Model in Rats
This in vivo model is used to evaluate the therapeutic potential of this compound in a disease context.
-
Objective: To assess the effect of this compound on retinal vascularization in a rat model of diabetic retinopathy.
-
Methodology:
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar rats) by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment Groups: Diabetic rats are randomly assigned to treatment groups receiving different doses of this compound (e.g., 10, 50, or 100 mg/kg/day, p.o.), a vehicle control, or a comparator drug. A non-diabetic control group is also included.
-
Treatment Period: The treatment is administered daily for a specified duration (e.g., 90 days).
-
Assessment of Retinal Vascularity: At the end of the treatment period, the animals are euthanized, and their eyes are enucleated. The retinas are isolated, and the retinal vasculature is visualized and quantified using techniques such as trypsin digest and staining to count acellular capillaries or by measuring vascular density through imaging analysis.
-
Biochemical Analysis: Blood samples can be collected to measure levels of prostacyclin metabolites (e.g., 6-keto-PGF1α) to correlate with the effects on retinal vascularity.
-
Pharmacokinetic Studies
These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Objective: To determine the pharmacokinetic parameters of this compound in different animal species.
-
Methodology:
-
Animal Models: The study is conducted in multiple species (e.g., rats, rabbits, dogs).
-
Drug Administration: this compound is administered via both intravenous (i.v.) and oral (p.o.) routes at a specified dose.
-
Sample Collection: Blood samples are collected at various time points after drug administration. Urine may also be collected.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of this compound in plasma and urine is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
Signaling Pathways
This compound's therapeutic effects are mediated through the modulation of the thromboxane A2 and prostacyclin signaling pathways.
Thromboxane A2 (TP) Receptor Signaling
Thromboxane A2 exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[4][5] Activation of the TP receptor primarily couples to Gq and G13 proteins, leading to:
-
Activation of Phospholipase C (PLC): This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Increased Intracellular Calcium: IP3 triggers the release of calcium from intracellular stores.
-
Activation of Protein Kinase C (PKC): Elevated calcium and DAG activate PKC.
-
Rho/Rac Activation: G13 activation leads to the stimulation of Rho and Rac GTPases.
These signaling events culminate in platelet shape change, degranulation, and aggregation, as well as vasoconstriction. By inhibiting TXA2 synthesis, this compound attenuates the activation of this signaling cascade.
Prostacyclin (IP) Receptor Signaling
Prostacyclin (PGI2) mediates its effects through the prostacyclin receptor (IP receptor), another GPCR.[6][7] Activation of the IP receptor is primarily coupled to the Gs protein, which initiates the following cascade:
-
Activation of Adenylyl Cyclase: This leads to an increase in intracellular cyclic AMP (cAMP).
-
Activation of Protein Kinase A (PKA): cAMP activates PKA.
-
Downstream Effects: PKA phosphorylates various target proteins, resulting in a decrease in intracellular calcium levels and inhibition of myosin light chain kinase.
These signaling events lead to vasodilation and the inhibition of platelet activation and aggregation. The increased production of PGI2 due to this compound's action enhances the activity of this pathway.
Conclusion
The early-stage research on this compound provides a strong rationale for its continued investigation as a therapeutic agent. Its selective inhibition of thromboxane synthase and the subsequent redirection of the arachidonic acid cascade towards the production of the beneficial prostacyclin offer a unique and promising mechanism for the treatment of conditions characterized by platelet activation and vasoconstriction, such as thrombosis and diabetic microvascular complications. The quantitative data from in vitro and in vivo studies, along with a favorable pharmacokinetic profile in preclinical species, support its potential for clinical development. Further research is warranted to fully elucidate its efficacy and safety in a broader range of disease models and ultimately in human clinical trials.
References
- 1. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. mdpi.com [mdpi.com]
- 6. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Camonagrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase. By blocking the production of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction, this compound offers a promising therapeutic strategy for a range of thromboembolic and cardiovascular diseases. These application notes provide a comprehensive overview of this compound's mechanism of action, pharmacokinetic profiles in various animal models, and detailed protocols for its use in in vivo research, particularly in the context of diabetic retinopathy and thrombosis.
Mechanism of Action
This compound selectively inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This inhibition leads to a decrease in TXA2 levels, resulting in reduced platelet aggregation and vasoconstriction. A secondary effect of this enzymatic blockade is the shunting of the precursor PGH2 towards the synthesis of other prostaglandins, notably prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual action of reducing a pro-thrombotic and vasoconstrictive agent while potentially increasing an anti-thrombotic and vasodilatory one makes this compound a subject of significant interest in cardiovascular research.
Signaling Pathway of this compound's Action
Application Notes and Protocols for Camonagrel in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase (TXA2S), an enzyme downstream of cyclooxygenase (COX) that catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[1][2] Thromboxane A2 is a bioactive lipid implicated in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and proliferation. Emerging evidence highlights the role of the thromboxane signaling pathway in cancer progression, making TXA2S a potential therapeutic target.[1][2][3] this compound's inhibitory action on this pathway allows for the investigation of the role of thromboxane A2 in cancer cell proliferation, migration, and invasion.
These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments, along with information on its mechanism of action and recommendations for determining optimal working concentrations.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound. Researchers should note that experimental values can vary based on specific cell lines and assay conditions.
| Parameter | Value | Notes |
| Molecular Weight | 272.3 g/mol | --- |
| Solubility | Soluble in DMSO | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. |
| Storage of Powder | Short Term: 0°CLong Term: -20°C | Store in a dry, dark place. |
| Storage of DMSO Stock | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for at least 6 months at -80°C. |
| IC50 (Platelet Aggregation) | 318 - 797 µM | In whole blood, induced by collagen and adenosine 5'-diphosphate, respectively. |
| IC50 (Thromboxane B2 Synthesis) | 868 ± 68 µM | --- |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (v/v) | Higher concentrations can be cytotoxic. A vehicle control with the same final DMSO concentration should always be included in experiments.[4] |
| Typical Working Concentration Range | 1 - 100 µM | This is a general starting range. The optimal concentration should be determined empirically for each cell line and assay through a dose-response experiment. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Complete cell culture medium appropriate for the cell line of interest
-
Sterile phosphate-buffered saline (PBS)
-
Cell line(s) for treatment
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound powder and DMSO to come to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 2.723 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Mixing: Gently vortex or pipette up and down to ensure the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterilization (Optional): While DMSO is generally considered sterile and inhospitable to microbial growth, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents if stringent sterility is required. However, be aware that some compounds may bind to the filter membrane, potentially altering the final concentration.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions and Treating Cells
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Intermediate Dilutions): It is recommended to perform serial dilutions of the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. This helps to ensure accurate and homogenous mixing and minimizes the risk of precipitation.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed complete cell culture medium.
-
-
Final Dilution and Cell Treatment: Further dilute the intermediate working solutions into the final cell culture plates to achieve the desired treatment concentrations. Ensure the final concentration of DMSO is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
For example, to achieve a final concentration of 10 µM in a well containing 1 mL of cell culture medium, you would add 1 µL of a 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: Following incubation, proceed with the desired cell-based assay (e.g., proliferation, migration, invasion, or western blot analysis).
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits Thromboxane A2 Synthase (TXA2S).
References
Application Notes and Protocols for Using Camonagrel in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase.[1] This enzyme is critical in the conversion of prostaglandin H2 to thromboxane A2 (TXA2), a key mediator of platelet activation and aggregation. By inhibiting TXA2 synthesis, this compound effectively reduces platelet aggregability, making it a valuable tool for in vitro studies of platelet function and for the development of novel antiplatelet therapies.
The mechanism of action of this compound involves the redirection of prostaglandin metabolism. By blocking thromboxane synthase, the precursor prostaglandin H2 is preferentially shunted towards the synthesis of prostacyclin (PGI2) by endothelial cells. PGI2 is a potent inhibitor of platelet aggregation. This dual effect of reducing a pro-aggregatory signal (TXA2) while potentially increasing an anti-aggregatory signal (PGI2) makes this compound a compound of significant interest in thrombosis research.
These application notes provide detailed protocols for utilizing this compound in platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.
Mechanism of Action: Thromboxane A2 Signaling Pathway
This compound's primary target is the thromboxane A2 (TXA2) signaling pathway in platelets. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Thromboxane A2 signaling pathway and this compound's point of inhibition.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the inhibitory effects of this compound on platelet aggregation and thromboxane synthesis.
Table 1: Inhibitory Concentration (IC50) of this compound in Whole Blood Platelet Aggregation
| Agonist | IC50 (µM) |
| Collagen | 318 |
| Adenosine Diphosphate (ADP) | 797 |
Data derived from in vitro studies on whole blood.[1]
Table 2: Inhibition of Thromboxane B2 (TXB2) Synthesis by this compound
| Parameter | IC50 (µM) |
| Thromboxane B2 Synthesis | 868 ± 68 |
TXB2 is a stable metabolite of TXA2 and is used as a marker for TXA2 production.[1]
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol describes the use of this compound in LTA to assess its inhibitory effect on platelet aggregation induced by various agonists.
a. Materials and Reagents:
-
This compound
-
Agonists: Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid
-
3.2% Sodium Citrate Anticoagulant Solution
-
Saline Solution (0.9% NaCl)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer
-
Calibrated Pipettes
-
Cuvettes with stir bars
b. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, drug-free donors via venipuncture into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To prepare Platelet-Rich Plasma (PRP), centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a separate plastic tube.
-
To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 2000 x g for 15 minutes.
-
Aspirate the supernatant (PPP) and use it to set the 100% aggregation baseline in the aggregometer.
c. Experimental Workflow:
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
d. Assay Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette PRP into a cuvette with a stir bar and place it in the sample well. Pipette PPP into another cuvette and place it in the reference well. Set the 0% and 100% aggregation baselines with PRP and PPP, respectively.
-
Sample Preparation: Pipette fresh PRP into cuvettes containing stir bars and pre-warm them at 37°C for 5 minutes.
-
This compound Incubation: Add the desired concentration of this compound (or vehicle control) to the PRP. Incubate for 5 minutes at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP, collagen, or arachidonic acid) to the cuvette. The final concentration of the agonist should be pre-determined to induce a sub-maximal aggregation response.
-
Data Recording: Record the change in light transmission for at least 5-10 minutes. The percentage of aggregation is calculated relative to the PPP baseline.
e. Data Analysis:
The inhibitory effect of this compound is determined by comparing the maximum aggregation percentage in the presence of the compound to that of the vehicle control. The results can be expressed as a percentage of inhibition.
Whole Blood Aggregometry
Whole blood aggregometry measures platelet aggregation in a more physiologically relevant environment. The principle is based on the change in electrical impedance between two electrodes as platelets aggregate on their surface.
a. Materials and Reagents:
-
This compound
-
Agonists: ADP, Collagen
-
Anticoagulated whole blood (3.2% Sodium Citrate)
-
Saline Solution (0.9% NaCl)
-
Whole Blood Aggregometer
-
Calibrated Pipettes
-
Test cells
b. Assay Procedure:
-
Sample Preparation: Collect whole blood as described for LTA. The blood should be maintained at room temperature and used within 2-4 hours of collection.
-
Instrument Setup: Turn on the whole blood aggregometer and perform any necessary calibration steps according to the manufacturer's instructions.
-
Assay Execution:
-
Pipette the required volume of saline and whole blood into the test cell.
-
Add the desired concentration of this compound (or vehicle control).
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes).
-
Add the platelet agonist (e.g., ADP or collagen).
-
Record the change in impedance over time (typically 6-10 minutes).
-
c. Data Analysis:
The aggregation is quantified by the area under the aggregation curve (AUC) or the maximum impedance change. The inhibitory effect of this compound is calculated by comparing the results to the vehicle control.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of thromboxane A2 in platelet function. The protocols outlined in these application notes provide a framework for researchers to study the antiplatelet effects of this compound using standard laboratory techniques. Proper adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a better understanding of platelet biology and the development of new antithrombotic agents.
References
Application of Camonagrel in Diabetic Retinopathy Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults, characterized by progressive damage to the blood vessels of the retina. Platelet hyperactivity and an imbalance in the production of thromboxane (a vasoconstrictor and platelet aggregator) and prostacyclin (a vasodilator and inhibitor of platelet aggregation) are considered key factors in the development of ischemic diabetic retinopathy.[1] Camonagrel, a selective thromboxane synthase inhibitor, has been investigated for its potential therapeutic role in preventing the progression of this disease. This document provides a summary of the available preclinical data on this compound's application in diabetic retinopathy research, including quantitative data, experimental protocols, and a depiction of its proposed mechanism of action. The information presented here is based on a key study in an experimental model of diabetes.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in a streptozotocin-induced diabetic rat model over a 90-day treatment period.[1]
Table 1: Effect of this compound on Platelet Aggregation and Thromboxane B2 Synthesis
| Treatment Group | Dose (mg/kg/day, p.o.) | Platelet Aggregation Reduction | Thromboxane B2 Synthesis Inhibition |
| This compound | 10 | Dose-dependent | Dose-dependent |
| This compound | 50 | Dose-dependent | Dose-dependent |
| This compound | 100 | Dose-dependent | Dose-dependent |
Note: The original study states a "dose-dependent reduction" without providing specific percentage values for each dose.[1]
Table 2: Effect of this compound on Prostacyclin Synthesis and Retinal Vascularity
| Treatment Group | Dose (mg/kg/day, p.o.) | Increase in Prostacyclin Synthesis | Increase in Retinal Vascularity |
| This compound | 100 | 154% | 183% |
| Dazoxiben (for comparison) | 100 | 78% | 74% |
Signaling Pathway
The therapeutic effects of this compound in diabetic retinopathy are primarily attributed to its role as a selective thromboxane synthase inhibitor. By blocking this enzyme, this compound reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This inhibition leads to a redirection of the metabolic pathway of prostaglandin endoperoxides towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. The increased ratio of prostacyclin to thromboxane is believed to improve retinal blood flow and prevent the microvascular changes associated with diabetic retinopathy.[1]
Caption: Proposed mechanism of action of this compound in diabetic retinopathy.
Experimental Protocols
The following is a detailed methodology based on the preclinical study of this compound in a diabetic rat model.[1]
Induction of Experimental Diabetes
-
Animal Model: Male Wistar rats.
-
Induction Agent: Streptozotocin (STZ).
-
Procedure:
-
Administer a single intraperitoneal injection of STZ.
-
Confirm diabetes by measuring blood glucose levels. Rats with glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
Experimental Groups and Treatment
-
Group 1: Non-diabetic Control (n=10): Healthy rats receiving saline.
-
Group 2: Diabetic Control (n=10): STZ-induced diabetic rats receiving saline.
-
Group 3: this compound Treatment Groups (n=20 per dose): STZ-induced diabetic rats treated with this compound at doses of 10, 50, or 100 mg/kg/day.
-
Route of Administration: Oral (p.o.).
-
Treatment Duration: 90 days.
Outcome Measures
-
Platelet Aggregation:
-
Collect blood samples from the animals.
-
Prepare platelet-rich plasma.
-
Induce platelet aggregation using an agonist (e.g., ADP or collagen).
-
Measure the change in light transmission using an aggregometer to quantify platelet aggregation.
-
-
Thromboxane and Prostacyclin Synthesis:
-
Measure the levels of stable metabolites of thromboxane A2 (Thromboxane B2) and prostacyclin (6-keto-PGF1α) in plasma or serum using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Retinal Vascularization:
-
At the end of the treatment period, euthanize the animals.
-
Enucleate the eyes and fix them in an appropriate fixative (e.g., formalin).
-
Prepare retinal flat mounts using techniques such as trypsin digestion.
-
Stain the retinal vasculature (e.g., with H&E or specific vascular markers).
-
Quantify retinal vascularity by morphometric analysis of the stained retinal flat mounts. This can involve measuring parameters like vessel length, density, and the number of acellular capillaries.
-
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in diabetic retinopathy.
Conclusion
The available preclinical data suggests that this compound may have a protective effect against the progression of diabetic retinopathy by inhibiting thromboxane synthesis and increasing prostacyclin production, leading to improved retinal vascularity.[1] The provided protocols and data serve as a foundational resource for researchers interested in further investigating the therapeutic potential of this compound in this complex disease. Further studies are warranted to validate these findings and to explore the clinical applicability of this compound in patients with diabetic retinopathy.
References
Application Notes and Protocols: Camonagrel as a Tool Compound for Thrombosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2).[1][2] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a crucial role in the formation of thrombi.[2] By selectively inhibiting TXA2 synthesis, this compound serves as a valuable tool compound for the investigation of thrombosis and the development of novel anti-platelet therapies. These application notes provide an overview of this compound's mechanism of action, its utility in thrombosis research, and detailed protocols for its use in relevant in vitro assays.
Mechanism of Action: this compound exerts its anti-thrombotic effects by specifically inhibiting the action of thromboxane synthase. This inhibition leads to a reduction in the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2). Consequently, the pro-aggregatory and vasoconstrictive signals mediated by TXA2 are diminished. A key feature of this compound's action is the redirection of PGH2 metabolism towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2] This dual action of reducing pro-thrombotic TXA2 and increasing anti-thrombotic PGI2 makes this compound an effective anti-platelet agent.[2]
Quantitative Data
The inhibitory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Parameter | Inducer | IC50 Value | Source |
| Platelet Aggregation (Whole Blood) | Collagen | 318 µmol/L | [1] |
| Platelet Aggregation (Whole Blood) | ADP | 797 µmol/L | [1] |
| Thromboxane B2 Synthesis | - | 868 ± 68 µmol/L | [1] |
| Prostaglandin E2 Synthesis | - | >2,000 µmol/L | [1] |
Table 2: In Vivo Efficacy of this compound in Humans
| Dosage | Effect | Source |
| 800 mg (oral) | 99.5% suppression of TXA2 generation | [2] |
| 800 mg (oral) | Doubled plasma level of 6-keto-PGF1α (a stable metabolite of PGI2) | [2] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay in Whole Blood
This protocol is designed to assess the effect of this compound on platelet aggregation in whole blood using an electrical impedance aggregometer.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO or saline)
-
Freshly drawn human whole blood collected in 3.8% sodium citrate
-
Saline solution
-
Platelet agonists: Collagen, Adenosine 5'-diphosphate (ADP)
-
Whole blood aggregometer and cuvettes with stir bars
-
Pipettes and tips
Procedure:
-
Blood Collection: Collect blood from healthy, drug-free donors into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[3]
-
Sample Preparation:
-
Dilute the whole blood 1:1 with saline.
-
Prepare a series of this compound dilutions in the chosen vehicle.
-
Pre-incubate 500 µL of the diluted blood with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
-
Aggregation Measurement:
-
Transfer the pre-incubated blood sample to an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer (37°C).
-
Add the platelet agonist (e.g., collagen or ADP) to induce aggregation.
-
Record the change in electrical impedance for 5-10 minutes.
-
-
Data Analysis:
-
The instrument software will generate aggregation curves.
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Thromboxane B2 (TXB2) Synthesis Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on the synthesis of TXB2, the stable metabolite of TXA2, in whole blood.
Materials:
-
This compound
-
Vehicle control
-
Freshly drawn human whole blood (as in Protocol 1)
-
Collagen
-
Indomethacin
-
Centrifuge
-
EIA (Enzyme Immunoassay) kit for TXB2
Procedure:
-
Blood Collection and Incubation:
-
Collect whole blood as described in Protocol 1.
-
Pre-incubate aliquots of blood with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
-
Induction of TXB2 Synthesis:
-
Add collagen to the blood samples to induce platelet activation and subsequent TXB2 production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Sample Processing:
-
Stop the reaction by adding indomethacin and placing the samples on ice.
-
Centrifuge the samples to obtain plasma.
-
-
TXB2 Measurement:
-
Measure the concentration of TXB2 in the plasma samples using a commercially available EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 synthesis for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
References
- 1. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Camonagrel Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Camonagrel, a potent and selective thromboxane synthase inhibitor. The protocols detailed below are intended to facilitate the evaluation of this compound's antiplatelet and antithrombotic activities in both in vitro and in vivo models.
Introduction
This compound is an investigational drug that selectively inhibits thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of TXA2.[1][2] TXA2 is a potent vasoconstrictor and platelet agonist, playing a crucial role in the amplification of platelet activation and aggregation, which are central to thrombus formation.[3][4] By inhibiting TXA2 synthesis, this compound is expected to reduce platelet aggregation and thrombus formation, offering a potential therapeutic strategy for the prevention and treatment of thrombotic diseases.[4]
This document outlines detailed protocols for assessing the efficacy of this compound, including its impact on platelet function in vitro and its antithrombotic effects in a well-established in vivo model.
Data Presentation
The following tables provide a structured format for presenting quantitative data from this compound efficacy studies. The data presented are illustrative and should be replaced with experimental findings.
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
| Agonist | Agonist Concentration | This compound Concentration (µM) | Inhibition of Platelet Aggregation (%) | IC50 (µM) |
| Collagen | 5 µg/mL | 100 | 25 ± 5 | 318 - 400 |
| 300 | 48 ± 7 | |||
| 500 | 72 ± 8 | |||
| 800 | 95 ± 4 | |||
| ADP | 10 µM | 100 | 15 ± 4 | 700 - 800 |
| 300 | 35 ± 6 | |||
| 500 | 55 ± 9 | |||
| 800 | 80 ± 7 | |||
| Arachidonic Acid | 1 mM | 10 | 30 ± 6 | ~50 |
| 50 | 85 ± 5 | |||
| 100 | 98 ± 2 |
Data are presented as mean ± standard deviation. IC50 values are derived from dose-response curves.
Table 2: In Vivo Efficacy of this compound in a Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | n | Time to Occlusion (minutes) | Occlusion Incidence (%) | Bleeding Time (seconds) |
| Vehicle Control | - | 10 | 12.5 ± 2.1 | 100 | 120 ± 30 |
| This compound | 10 | 10 | 25.8 ± 4.5 | 60 | 180 ± 45 |
| 30 | 10 | 41.2 ± 6.3** | 30 | 240 ± 60 | |
| 100 | 10 | >60*** | 10 | 350 ± 75 | |
| Positive Control (Clopidogrel) | 30 | 10 | 38.5 ± 5.9 | 40 | 280 ± 65* |
*p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate
-
This compound
-
Agonists: Collagen, Adenosine Diphosphate (ADP), Arachidonic Acid
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
Procedure:
-
PRP Preparation: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation with this compound: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Platelet Aggregation Measurement:
-
Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline (0% aggregation).
-
Replace the PRP with PPP to set the 100% aggregation baseline.
-
Place the this compound- or vehicle-treated PRP sample in the aggregometer.
-
Add the agonist (e.g., collagen, ADP, or arachidonic acid) to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. Determine the IC50 value of this compound for each agonist by plotting the percentage of inhibition against the logarithm of this compound concentration.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol details the induction of thrombosis in the carotid artery of mice to evaluate the antithrombotic efficacy of this compound.[5][6][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
This compound
-
Vehicle control
-
Ferric Chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler ultrasound probe
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a surgical board in a supine position.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the left common carotid artery from the surrounding tissues.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) at the desired doses 1-2 hours before the induction of thrombosis.
-
Baseline Blood Flow: Place a Doppler probe over the exposed carotid artery to measure baseline blood flow.
-
Thrombosis Induction:
-
Carefully place a filter paper disc saturated with 10% FeCl₃ solution on the adventitial surface of the carotid artery for 3 minutes.[7]
-
After 3 minutes, remove the filter paper and rinse the area with saline.
-
-
Blood Flow Monitoring: Continuously monitor the blood flow in the carotid artery using the Doppler probe until complete occlusion occurs or for a predefined observation period (e.g., 60 minutes). The time to occlusion is defined as the time from the application of FeCl₃ to the cessation of blood flow.
-
Bleeding Time Measurement (Optional): In a separate cohort of animals, perform a tail transection (e.g., 3 mm from the tip) and measure the time until bleeding stops to assess the effect of this compound on hemostasis.
Mandatory Visualizations
Caption: this compound's Mechanism of Action in Platelets.
Caption: Workflow for this compound Efficacy Studies.
References
- 1. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of "anti-platelet" drugs on bleeding time and platelet aggregation in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologyeducation.org [pharmacologyeducation.org]
- 7. An inhibitory effect of this compound-a new thromboxane synthase inhibitor, on P-selectin-mediated platelet/PMN adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Camonagrel Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonagrel is a potent and selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2.[1] By blocking the production of thromboxane A2, a key mediator of platelet aggregation and vasoconstriction, this compound exhibits anti-thrombotic properties. These characteristics make it a valuable tool in cardiovascular research and drug development for the investigation of thrombosis-related disorders.
This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo studies, along with relevant chemical and physical properties and a diagram of its mechanism of action.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| CAS Number | 105920-77-2 | [1] |
| Molecular Formula | C15H16N2O3 | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% by HPLC | [1] |
Mechanism of Action: Inhibition of Thromboxane Synthesis
This compound's primary mechanism of action is the inhibition of thromboxane A2 synthase. This enzyme is a critical component of the arachidonic acid cascade, which leads to the production of various eicosanoids, including thromboxanes and prostaglandins. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound effectively reduces these pro-thrombotic effects.
Caption: this compound inhibits Thromboxane A2 Synthase.
Experimental Protocols
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the following calculation is used:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 272.3 g/mol = 2.723 mg
-
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh 2.723 mg of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound into a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 0°C can be used.[1]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%.
Example Dilution for a 10 µM Working Solution:
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
Note: Always prepare a vehicle control using the same final concentration of DMSO as in the experimental samples.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
By following these application notes and protocols, researchers can accurately and safely prepare this compound stock solutions for their experimental needs, ensuring reliable and reproducible results in the study of thrombosis and related pathologies.
References
Application Notes and Protocols: Investigating Camonagrel in Combination with Other Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the platelet activation cascade.[1][2] By blocking the production of thromboxane A2 (TXA2), a powerful vasoconstrictor and platelet agonist, this compound effectively reduces platelet aggregation and thrombus formation.[3][4] While monotherapy with antiplatelet agents has proven effective, combination therapy targeting different pathways of platelet activation can offer synergistic effects and improved antithrombotic efficacy.[5][6] This document provides detailed application notes and experimental protocols for investigating the use of this compound in combination with other standard antiplatelet agents, such as aspirin (a cyclooxygenase-1 inhibitor) and P2Y12 receptor antagonists (e.g., clopidogrel, ticagrelor).
The rationale for combining this compound with other antiplatelet agents lies in the complementary mechanisms of action. While this compound specifically targets the thromboxane pathway, aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), preventing the formation of prostaglandin H2 (PGH2), the precursor for TXA2. P2Y12 inhibitors, on the other hand, block the P2Y12 receptor, preventing ADP-mediated platelet activation. Combining these agents could lead to a more comprehensive inhibition of platelet function and potentially a greater reduction in thrombotic events.[7][8]
Data Presentation
Table 1: In Vitro Platelet Aggregation Inhibition (Illustrative Data)
| Treatment Group | Agonist (ADP 10 µM) - % Inhibition | Agonist (Collagen 5 µg/mL) - % Inhibition | Agonist (Arachidonic Acid 1 mM) - % Inhibition |
| Vehicle Control | 0% | 0% | 0% |
| This compound (10 µM) | 35% | 60% | 95% |
| Aspirin (100 µM) | 15% | 70% | 98% |
| P2Y12 Inhibitor (1 µM) | 85% | 40% | 10% |
| This compound + Aspirin | 55% | 90% | 99% |
| This compound + P2Y12 Inhibitor | 90% | 75% | 96% |
Table 2: In Vivo Thrombosis Model - Ferric Chloride-Induced Carotid Artery Thrombosis in Mice (Illustrative Data)
| Treatment Group | Time to Occlusion (minutes) | Thrombus Weight (mg) | Bleeding Time (seconds) |
| Vehicle Control | 12.5 ± 2.1 | 0.45 ± 0.08 | 120 ± 25 |
| This compound (10 mg/kg) | 25.3 ± 3.5 | 0.21 ± 0.05 | 180 ± 30 |
| Aspirin (10 mg/kg) | 22.8 ± 3.1 | 0.25 ± 0.06 | 175 ± 28 |
| P2Y12 Inhibitor (5 mg/kg) | 30.1 ± 4.2 | 0.18 ± 0.04 | 210 ± 35 |
| This compound + Aspirin | 38.6 ± 5.0 | 0.12 ± 0.03 | 250 ± 40 |
| This compound + P2Y12 Inhibitor | 45.2 ± 5.8 | 0.10 ± 0.02 | 280 ± 45 |
Signaling Pathways
Caption: Platelet activation pathways and sites of action for antiplatelet agents.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods.[9][10][11]
Objective: To assess the inhibitory effect of this compound, alone and in combination with other antiplatelet agents, on platelet aggregation induced by various agonists.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
3.8% trisodium citrate anticoagulant.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid (AA).
-
This compound, aspirin, P2Y12 inhibitor (e.g., cangrelor for in vitro studies).
-
Phosphate-buffered saline (PBS).
-
Light transmission aggregometer.
-
Centrifuge.
Procedure:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[9]
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.[9]
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregation Assay:
-
Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add the test compound (this compound, aspirin, P2Y12 inhibitor, or a combination) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist (ADP, collagen, or AA) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each treatment group relative to the vehicle control.
-
Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Ferric Chloride-Induced Thrombosis Model
This protocol is based on established murine models of arterial thrombosis.[12][13][14]
Objective: To evaluate the antithrombotic effect of this compound, alone and in combination with other antiplatelet agents, in an in vivo model of arterial injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthetics (e.g., isoflurane).
-
Surgical instruments for vessel exposure.
-
Doppler flow probe.
-
Filter paper (1x2 mm).
-
10% Ferric chloride (FeCl₃) solution.
-
This compound, aspirin, P2Y12 inhibitor.
-
Vehicle for drug administration (e.g., saline, DMSO).
Procedure:
-
Animal Preparation and Drug Administration:
-
Administer the test compounds (this compound, other antiplatelet agents, or combinations) or vehicle to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before surgery.
-
-
Surgical Procedure:
-
Anesthetize the mouse and place it on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Saturate a piece of filter paper with 10% FeCl₃ solution.
-
Apply the filter paper to the adventitial surface of the carotid artery for 3 minutes.[14]
-
Remove the filter paper and monitor blood flow continuously.
-
-
Endpoint Measurement:
-
Record the time to complete vessel occlusion (cessation of blood flow).
-
After the experiment, the thrombosed arterial segment can be excised and the thrombus weighed.
-
-
Data Analysis:
-
Compare the time to occlusion and thrombus weight between the different treatment groups.
-
Caption: Workflow for ferric chloride-induced thrombosis model.
Bleeding Time Assay
This protocol is a standard method for assessing the effect of antiplatelet agents on hemostasis.[15][16][17]
Objective: To determine the effect of this compound, alone and in combination with other antiplatelet agents, on bleeding time in mice.
Materials:
-
Mice treated with test compounds as in the thrombosis model.
-
Anesthetics.
-
Scalpel or specialized tail bleeding device.
-
Filter paper.
-
Timer.
-
Warm saline (37°C).
Procedure:
-
Animal Preparation:
-
Anesthetize a mouse that has been treated with a test compound or vehicle.
-
-
Tail Transection:
-
Place the mouse's tail in warm saline for 1 minute to dilate the blood vessels.
-
Carefully transect the tail 3 mm from the tip using a sharp scalpel.
-
-
Bleeding Time Measurement:
-
Immediately start a timer.
-
Gently blot the blood from the tail tip with filter paper every 30 seconds, without touching the wound.[15][16]
-
The bleeding time is the time from transection until bleeding ceases for at least 30 seconds.
-
If bleeding continues for more than a predetermined cutoff time (e.g., 15 minutes), the test is stopped, and the time is recorded as the cutoff time.[17]
-
-
Data Analysis:
-
Compare the mean bleeding times between the different treatment groups.
-
Conclusion
The investigation of this compound in combination with other antiplatelet agents represents a promising avenue for the development of more effective antithrombotic therapies. The provided protocols offer a framework for the preclinical evaluation of such combination strategies. By targeting multiple pathways of platelet activation, it may be possible to achieve a synergistic antithrombotic effect, which could translate into improved clinical outcomes for patients at risk of thrombotic events. Further studies are warranted to fully elucidate the efficacy and safety profile of this compound in dual antiplatelet therapy regimens.
References
- 1. Clinical implications of drug-drug interactions with P2Y12 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of exemestane and aspirin on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor: from discovery to Phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions Between Different P2Y12 Antagonists | ICR Journal [icrjournal.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet thromboxane synthetase inhibitors with low doses of aspirin: possible resolution of the "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of terbogrel, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effect of aspirin on thromboxane and prostaglandin biosynthesis in man - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologyeducation.org [pharmacologyeducation.org]
- 17. Ticagrelor or Clopidogrel Monotherapy vs Dual Antiplatelet Therapy After Percutaneous Coronary Intervention: A Systematic Review and Patient-Level Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Camonagrel Insolubility
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of Camonagrel. While specific solubility data for this compound is not extensively published, this guide provides general strategies and troubleshooting techniques for poorly soluble compounds, particularly those with chemical scaffolds similar to this compound.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: When encountering solubility issues with a compound like this compound, it's best to start with simple adjustments to your experimental conditions. First, confirm the purity of your this compound sample. Impurities can sometimes affect solubility. Next, consider the pH of your aqueous solution. For compounds with ionizable groups, such as the imidazole ring in this compound, pH can dramatically influence solubility.[1][2][3] Since imidazole-containing compounds can act as weak bases, solubility may be enhanced in acidic conditions.[3][4] We recommend attempting to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4-6) to see if solubility improves. Gentle heating and agitation (e.g., vortexing or sonication) can also aid dissolution, but be mindful of the compound's stability at elevated temperatures.
Q2: I've tried adjusting the pH, but the solubility of this compound is still too low for my experiments. What other solvents can I use?
A2: If pH adjustment is insufficient, using a co-solvent system is a common and effective strategy.[5][6] Co-solvents reduce the polarity of the aqueous medium, which can help to solubilize hydrophobic compounds.[5] For initial trials, you can prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or propylene glycol, and then dilute this stock into your aqueous buffer.[7] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system. Many cell-based assays, for example, can tolerate DMSO concentrations up to 0.5-1%. Always run a vehicle control with the same final concentration of the co-solvent to account for any effects of the solvent itself.
Q3: My experimental system is sensitive to organic solvents. Are there any solvent-free methods to improve this compound's solubility?
A3: Yes, there are several techniques that can enhance aqueous solubility without the use of organic co-solvents. These methods often involve altering the physical properties of the drug substance itself or using formulation aids.
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[8][9][10][11] This can be achieved through techniques like mechanical milling or jet milling.[9][11][12]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[13][14][15][16] When the solid dispersion is added to an aqueous medium, the carrier dissolves and releases the drug as very fine, often amorphous, particles, which can have a higher apparent solubility.[13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19] They can encapsulate poorly soluble drug molecules, like potentially this compound, forming an inclusion complex that is more water-soluble.[17][18][19][20][21]
Q4: How do I choose the best solubility enhancement technique for this compound?
A4: The optimal method depends on several factors, including the required concentration of this compound, the constraints of your experimental system (e.g., tolerance to certain excipients), and the desired formulation (e.g., for in vitro vs. in vivo studies). A systematic approach is recommended. Start with the simplest methods like pH and temperature adjustments. If these are not successful, move to co-solvent systems, being mindful of potential solvent effects on your assay. For more sensitive systems or if higher concentrations are needed, exploring techniques like solid dispersions or cyclodextrin complexation may be necessary. It is often a process of empirical testing to find the most suitable approach for your specific application.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of weakly acidic or basic drugs, making them more soluble in water.[2][3][22][23][24] | Simple, rapid, and cost-effective. | Only applicable to ionizable compounds; risk of drug degradation at extreme pH values. |
| Co-solvents | A water-miscible organic solvent is added to the aqueous solution to reduce its polarity.[5][6] | Effective for many poorly soluble drugs; easy to prepare. | The organic solvent may have toxic or unwanted biological effects in the experimental system; risk of drug precipitation upon dilution. |
| Particle Size Reduction (Micronization) | Increases the surface area of the drug, leading to a faster dissolution rate.[8][9][10][11] | Can be applied to many different compounds; improves dissolution rate.[12] | May not significantly increase equilibrium solubility; can sometimes lead to particle aggregation.[25] |
| Solid Dispersions | The drug is dispersed in a solid, water-soluble carrier, often resulting in an amorphous form of the drug.[13][14][15][16][26] | Can significantly increase both the dissolution rate and apparent solubility.[13] | Can be more complex to prepare; the amorphous form may be less stable over time. |
| Complexation (e.g., with Cyclodextrins) | The drug molecule is encapsulated within a larger, water-soluble host molecule.[17][18][19][20][21] | Can significantly increase aqueous solubility and stability; can reduce drug toxicity.[21] | The complex itself may be large, which could affect biological activity; can be a more expensive option. |
Experimental Protocols
Protocol: Systematic Evaluation of this compound Solubility
This protocol provides a general framework for systematically testing different methods to solubilize a poorly soluble compound like this compound.
Materials:
-
This compound powder
-
Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 4.0, and borate buffer at pH 9.0)
-
Co-solvents (e.g., DMSO, Ethanol, Polyethylene glycol 400 (PEG 400))
-
Complexing agent (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration measurement
Procedure:
-
Baseline Solubility in Aqueous Buffer: a. Add an excess amount of this compound powder to a known volume of PBS (pH 7.4). b. Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. Centrifuge the suspension to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles. e. Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis). This is the baseline aqueous solubility.
-
Effect of pH: a. Repeat the steps in section 1 using buffers of different pH values (e.g., pH 4.0 and pH 9.0). b. Compare the solubility at different pH values to the baseline.
-
Co-solvent Screening: a. Prepare 10 mg/mL stock solutions of this compound in DMSO, Ethanol, and PEG 400. b. Serially dilute these stock solutions into your primary aqueous buffer (e.g., PBS pH 7.4) to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 5%). c. Visually inspect for precipitation immediately after dilution and after a set period (e.g., 1 hour). d. Quantify the concentration of the highest successfully dissolved solution for each co-solvent.
-
Cyclodextrin Complexation: a. Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v). b. Repeat the steps in section 1, using the HP-β-CD solutions as the solvent. c. Determine the solubility of this compound in each cyclodextrin solution and compare it to the baseline.
Data Analysis:
-
Tabulate the measured solubility of this compound under each condition.
-
Plot the solubility as a function of pH, co-solvent concentration, and cyclodextrin concentration.
-
Determine the optimal conditions that provide the desired concentration of this compound in a stable, soluble form.
Visualizations
Caption: Troubleshooting workflow for addressing drug insolubility.
Caption: Simplified hypothetical signaling pathway for thromboxane synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. This compound Supplier | CAS 105920-77-2 | AOBIOUS [aobious.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. fps-pharma.com [fps-pharma.com]
- 11. Milling And Micronization Of Pharmaceutical Powders [pharmaceuticalonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scienceasia.org [scienceasia.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. scielo.br [scielo.br]
- 24. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wjpls.org [wjpls.org]
Optimizing Camonagrel concentration for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Camonagrel in experimental settings. Find troubleshooting advice, frequently asked questions, detailed protocols, and key performance data to optimize your experiments for maximum inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of thromboxane synthase.[1][2] By blocking this enzyme, this compound prevents the conversion of prostaglandin endoperoxides into thromboxane A2 (TXA2), a key mediator of platelet aggregation. A secondary effect of this inhibition is the redirection of prostaglandin metabolism towards the production of prostacyclin (PGI2), which is a potent inhibitor of platelet aggregation and a vasodilator.[2]
Q2: What is the recommended solvent for dissolving this compound for in vitro assays?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For experimental use, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced effects on platelet function.
Q3: What is a typical starting concentration range for this compound in platelet aggregation assays?
A3: Based on published data, the 50% inhibitory concentrations (IC50) for this compound on platelet aggregation in whole blood are between 318 µM and 797 µM, depending on the agonist used (e.g., collagen or ADP).[1] For inhibiting thromboxane B2 synthesis, the IC50 is approximately 868 µM.[1] Therefore, a starting concentration range of 100 µM to 1000 µM is recommended for initial dose-response experiments.
Q4: Can this compound be used concurrently with cyclooxygenase inhibitors like aspirin?
A4: Co-administration of thromboxane synthase inhibitors and cyclooxygenase (COX) inhibitors like aspirin is generally not recommended.[2] Aspirin blocks the production of prostaglandin endoperoxides, which are the substrate for both thromboxane synthase and prostacyclin synthase. By blocking this upstream step, aspirin would prevent the beneficial shunting of metabolism towards prostacyclin production that is a key part of this compound's anti-thrombotic effect.[2]
Q5: What is the expected outcome of a successful experiment with this compound?
A5: In a successful in vitro platelet aggregation assay, pre-incubation of platelet-rich plasma (PRP) with an effective concentration of this compound should result in a dose-dependent reduction in platelet aggregation upon stimulation with an agonist like collagen or ADP. This will be observed as a decrease in light transmission in a light transmission aggregometer (LTA).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of platelet aggregation observed. | 1. Ineffective this compound Concentration: The concentration used may be too low to elicit an inhibitory response. | Perform a dose-response experiment with a wider concentration range (e.g., 10 µM to 2000 µM) to determine the optimal inhibitory concentration for your specific experimental conditions. |
| 2. Degraded Compound: this compound may have degraded due to improper storage. | Ensure this compound is stored at -20°C for long-term storage. Prepare fresh stock solutions in DMSO and use them within a reasonable timeframe. Avoid repeated freeze-thaw cycles. | |
| 3. Suboptimal Platelet Health: Platelets may have been activated prematurely during preparation (e.g., due to vigorous pipetting or incorrect centrifugation speed), making them less responsive to inhibitors. | Review your platelet-rich plasma (PRP) preparation protocol. Use wide-orifice pipette tips, handle samples gently, and adhere strictly to validated centrifugation speeds and times. | |
| High variability between experimental replicates. | 1. Inconsistent Pipetting: Small variations in the volume of agonist, inhibitor, or platelet suspension can lead to significant differences in results. | Calibrate your pipettes regularly. Ensure thorough but gentle mixing after adding each reagent. Use a consistent pipetting technique for all samples. |
| 2. Temperature Fluctuations: Platelet function is highly sensitive to temperature. | Ensure all reagents and platelet samples are maintained at the correct temperature (typically 37°C) throughout the assay. Pre-warm cuvettes and reagents before starting the aggregation measurement. | |
| 3. Variation in Platelet Count: The platelet count in the PRP can vary between donors or preparations, affecting the aggregation response. | Standardize the platelet count in your PRP before each experiment, if possible. Always run a vehicle control (e.g., DMSO) for each platelet preparation to establish a baseline for comparison. | |
| Unexpected increase in platelet aggregation. | 1. Contaminated Reagents: Contamination in buffers, agonist solutions, or the this compound stock could potentially activate platelets. | Use fresh, sterile reagents. Filter buffers and solutions where appropriate. Run a control with only the vehicle (DMSO) to ensure it does not induce aggregation at the concentration used. |
| 2. Incorrect Agonist Concentration: Using an excessively high concentration of agonist might overwhelm the inhibitory effect of this compound. | Titrate your agonist (e.g., ADP, collagen) to determine the lowest concentration that gives a robust and reproducible aggregation response (EC50 to EC80). This will make the assay more sensitive to inhibitors. |
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Parameter | Agonist | IC50 (µM) | Source(s) |
|---|---|---|---|
| Platelet Aggregation | Collagen | 318 | [1] |
| Platelet Aggregation | ADP | 797 | [1] |
| Thromboxane B2 Synthesis | - | 868 ± 68 |[1] |
Table 2: Effect of Oral this compound Administration on Prostacyclin Synthesis in Diabetic Rats
| Daily Dose | Increase in Prostacyclin Synthesis | Source(s) |
|---|---|---|
| 10 mg/kg | Not specified | |
| 50 mg/kg | Not specified |
| 100 mg/kg | 154% | |
Table 3: Pharmacokinetic Parameters of this compound (10 mg/kg Dose)
| Species | Administration | Cmax (µg/mL) | Tmax (hours) | Absolute Bioavailability | Source(s) |
|---|---|---|---|---|---|
| Rat | Oral | 15.96 | ~0.33 | ~79.1% | |
| Rabbit | Oral | 2.04 | ~1.50 | ~21.7% |
| Dog | Oral | 18.60 | ~0.44 | ~59.3% | |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation.
1. Materials:
-
This compound
-
DMSO (ACS grade or higher)
-
Human whole blood (collected in 3.2% sodium citrate tubes)
-
Platelet agonist (e.g., ADP, collagen)
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer and cuvettes with stir bars
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood from healthy, fasting volunteers.
-
Centrifuge the blood at 194 x g for 18 minutes at room temperature (24°C) with the brake off to obtain Platelet-Rich Plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1465 x g for 20 minutes with the brake off to obtain Platelet-Poor Plasma (PPP), which will be used as a reference (100% aggregation).
3. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in your assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Set the aggregometer baseline to 0% aggregation using PRP and to 100% aggregation using PPP.
-
Pipette PRP into aggregometer cuvettes and allow it to equilibrate at 37°C with stirring for 2-5 minutes.
-
Add a small volume of the this compound dilution (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Analyze the data by measuring the maximum aggregation percentage for each concentration.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
References
Overcoming off-target effects of Camonagrel in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Camonagrel in their experiments. The information is tailored for scientists and drug development professionals to help identify and overcome potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of thromboxane A2 synthase (TXA2S).[1][2] By blocking this enzyme, this compound prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.
Q2: What are the expected on-target effects of this compound in a platelet aggregation assay?
A2: The primary on-target effect of this compound is the inhibition of platelet aggregation induced by agonists that rely on the TXA2 pathway, such as arachidonic acid and collagen.[1] A reduction in the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, is also a key indicator of on-target activity.[1]
Q3: Are there any known off-target effects of this compound?
A3: While a comprehensive off-target binding profile for this compound is not publicly available, a known consequence of thromboxane synthase inhibition is the redirection of the prostaglandin H2 (PGH2) substrate to other prostaglandin synthesis pathways. This can lead to an increase in the production of other prostanoids like prostacyclin (PGI2), measured as its stable metabolite 6-keto-PGF1α, prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2).[1][3] These prostaglandins have their own biological activities and could be responsible for unexpected experimental outcomes.
Q4: My cells are showing an unexpected increase in intracellular cAMP levels after treatment with this compound. Is this an off-target effect?
A4: This could be an indirect consequence of this compound's primary mechanism of action. By inhibiting thromboxane synthase, this compound can cause the accumulation of PGH2, which is then shunted towards the synthesis of other prostaglandins like PGI2 and PGE2. Both PGI2 (acting via the IP receptor) and certain PGE2 receptor subtypes (EP2 and EP4) are known to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][4][5]
Q5: I am observing incomplete inhibition of platelet aggregation even at high concentrations of this compound. Why might this be happening?
A5: This could be due to the accumulation of the precursor molecule, PGH2. PGH2 itself can act as an agonist at thromboxane receptors (TP receptors), thereby mimicking the effect of TXA2 and promoting platelet aggregation.[3][6] This effect can counteract the inhibitory action of this compound.
Troubleshooting Guide
Issue 1: Unexpected Biological Response Observed
You observe a cellular response that is not readily explained by the inhibition of thromboxane A2 synthesis (e.g., changes in cell proliferation, apoptosis, or inflammation).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected biological responses.
Experimental Protocols:
-
Quantification of Prostaglandins: Utilize ELISA kits or LC-MS/MS methods to measure the concentration of PGE2, PGD2, and 6-keto-PGF1α in your cell culture supernatant or biological fluid.[7][8][9]
-
cAMP Measurement: Use a competitive enzyme immunoassay (EIA) to quantify intracellular cAMP levels.[5][10]
-
Off-Target Profiling: For a broad assessment of potential off-target interactions, consider commercial services that offer kinase selectivity profiling (e.g., KINOMEscan) or cell microarray-based off-target screening.[11][12][13][14][15][16]
Issue 2: Inconsistent or Weaker-Than-Expected Inhibition of Platelet Aggregation
You are not observing the expected level of inhibition in your platelet aggregation assays, or the results are highly variable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent platelet aggregation results.
Experimental Protocols:
-
PGH2 Measurement: PGH2 is highly unstable. Its levels can be indirectly assessed by measuring its stable, non-enzymatic breakdown products or by using a commercially available PGH2 ELISA kit.[17][18][19]
-
Thromboxane Receptor Antagonism: In your platelet aggregation assay, pre-incubate the platelets with a specific thromboxane receptor antagonist before adding this compound and the aggregating agent. A restoration of the inhibitory effect of this compound would suggest that PGH2 accumulation is the confounding factor.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound [1][2]
| Parameter | Agonist | IC50 (µM) |
| Platelet Aggregation | Collagen | 318 |
| Platelet Aggregation | ADP | 797 |
| Thromboxane B2 Synthesis | - | 868 ± 68 |
| Prostaglandin E2 Synthesis | - | >2000 |
Signaling Pathways
On-Target and Potential Off-Target Pathways of this compound
Caption: this compound's mechanism and potential downstream effects.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. arborassays.com [arborassays.com]
- 6. Prostaglandin H2 directly lowers human platelet cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. PGH2 ELISA kit [antibodies-online.com]
- 18. biomatik.com [biomatik.com]
- 19. abbexa.com [abbexa.com]
Technical Support Center: Camonagrel Efficacy Troubleshooting
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for assays involving Camonagrel. If you are observing lower than expected efficacy with this compound in your experiments, this resource will help you identify and resolve potential underlying issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] This enzyme is critical in the conversion of prostaglandin H2 to thromboxane A2 (TXA2), a key mediator of platelet activation and aggregation. By inhibiting this enzyme, this compound effectively reduces the levels of thromboxane B2 (TXB2), the stable metabolite of TXA2, and consequently impedes platelet aggregation.[1] It's important to note that this compound's primary target is not the P2Y12 receptor, a common target for other antiplatelet agents like clopidogrel.
Q2: What is the expected efficacy (IC50) of this compound in a platelet aggregation assay?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions and the agonist used to induce platelet aggregation. In studies using whole blood, the IC50 of this compound for inhibiting platelet aggregation induced by collagen and adenosine 5'-diphosphate (ADP) has been reported to be between 318 and 797 µmol/L.[1] For the inhibition of thromboxane B2 synthesis, the IC50 has been measured at approximately 868 µmol/L.[1]
Q3: Can this compound be used to inhibit platelet aggregation induced by any agonist?
This compound's efficacy is most pronounced when platelet aggregation is dependent on the thromboxane A2 pathway. Therefore, it is expected to be highly effective against agonists that strongly induce TXA2 production, such as collagen and arachidonic acid. Its effect on agonists that primarily act through other pathways (e.g., high concentrations of ADP or thrombin) may be less direct or potent.
Troubleshooting Guide: Low this compound Efficacy
If you are observing lower than expected efficacy of this compound in your assay, consider the following potential causes and solutions.
Experimental Setup and Reagents
A common source of variability and unexpected results in platelet function assays stems from the experimental setup and the handling of reagents.[3][4][5]
| Potential Issue | Possible Cause | Recommended Solution |
| Degraded this compound | Improper storage (temperature, light exposure), multiple freeze-thaw cycles. | Store this compound according to the manufacturer's instructions. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect this compound Concentration | Calculation error, improper dilution, or pipette inaccuracy. | Double-check all calculations and ensure pipettes are calibrated. Perform a dose-response curve to verify the expected IC50. |
| Suboptimal Agonist Concentration | Agonist concentration is too high, overriding the inhibitory effect of this compound. | Titrate the agonist to determine the minimal concentration that gives a robust and reproducible aggregation response (EC50 to EC80). |
| Degraded Agonists or Reagents | Improper storage of agonists (e.g., ADP, collagen) can lead to reduced potency and inconsistent results.[3] | Store all reagents according to the manufacturer's recommendations.[3] Use fresh or properly stored aliquots for each experiment. |
| Inappropriate Anticoagulant | The choice of anticoagulant can affect platelet function. | For most platelet aggregation studies, 3.2% sodium citrate is the standard anticoagulant. Ensure the correct blood-to-anticoagulant ratio is used. |
Sample Handling and Preparation
Platelets are sensitive, and their function can be easily affected by pre-analytical variables.[4][5]
| Potential Issue | Possible Cause | Recommended Solution |
| Poor Blood Sample Quality | Difficult venipuncture leading to platelet activation, hemolysis, or lipemia. | Ensure proper phlebotomy techniques are used to obtain a clean blood sample. Avoid excessive agitation of the blood collection tubes. |
| Incorrect Platelet-Rich Plasma (PRP) Preparation | Centrifugation speed and time can affect platelet count and viability. | Follow a standardized and validated protocol for PRP preparation. Typically, this involves a gentle centrifugation at a lower speed to pellet red and white blood cells while leaving platelets in the plasma. |
| Low Platelet Count | The donor may have a naturally low platelet count, or the count may be low due to sample handling. | Measure the platelet count in the PRP and adjust if necessary, or normalize the aggregation results to the platelet count. Assays may not be reliable with very low platelet counts.[4] |
| Time Delay Between Sample Collection and Assay | Platelet function can change over time after blood collection. | Standardize the time between blood draw and the start of the assay. Ideally, experiments should be performed within 2-4 hours of sample collection. |
Biological Variability
Individual differences in platelet function can contribute to variations in assay results.
| Potential Issue | Possible Cause | Recommended Solution |
| Donor-to-Donor Variability | Genetic factors, diet, medications, and underlying health conditions can influence platelet reactivity.[6] | Use platelets from multiple healthy, medication-free donors to ensure the observed effect is not specific to one individual. Screen donors for the use of medications that can affect platelet function (e.g., aspirin, NSAIDs).[7] |
| High Platelet Reactivity | Some individuals have hyper-reactive platelets, which may require higher concentrations of inhibitors. | If consistently observing low efficacy, consider characterizing the baseline platelet reactivity of your donors. |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[8]
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement: Place the cuvette with the pre-incubated PRP into the aggregometer. Add the platelet agonist (e.g., collagen, ADP, arachidonic acid) and record the change in light transmission for a defined period (typically 5-10 minutes).
-
Data Analysis: The maximum aggregation percentage is calculated relative to the PPP baseline. Plot the this compound concentration against the percentage of inhibition to determine the IC50.
Visualizations
Caption: this compound's mechanism of action in the thromboxane synthesis pathway.
Caption: A typical experimental workflow for a platelet aggregation assay.
Caption: A decision tree for troubleshooting low this compound efficacy.
References
- 1. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 105920-77-2 [amp.chemicalbook.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jacc.org [jacc.org]
- 7. mountsinai.org [mountsinai.org]
- 8. tandfonline.com [tandfonline.com]
Camonagrel Platelet Aggregation Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in platelet aggregation studies involving camonagrel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of thromboxane A2 synthase.[1] Its primary mechanism involves blocking the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction.[2]
Q2: We are observing significant inter-individual variability in platelet aggregation inhibition with this compound. Is this expected?
A2: Yes, significant inter-individual variability in response to antiplatelet agents, including thromboxane synthase inhibitors, is a well-documented phenomenon. This variability can be attributed to a range of factors including genetic polymorphisms in enzymes and receptors involved in the arachidonic acid pathway, differences in baseline platelet reactivity, and the presence of underlying health conditions.
Q3: Can the choice of platelet aggregation methodology (e.g., Light Transmission Aggregometry vs. Whole Blood Aggregometry) influence the results with this compound?
A3: Absolutely. Light Transmission Aggregometry (LTA) is performed on platelet-rich plasma (PRP), while Whole Blood Aggregometry (WBA) assesses platelet function in the presence of other blood cells. The presence of red and white blood cells in WBA can influence platelet reactivity and the measured effect of inhibitors like this compound. It is not uncommon to observe different quantitative results between these two methods.
Q4: We have noticed that even with complete inhibition of thromboxane synthesis, there is still some residual platelet aggregation. Why does this occur?
A4: Inhibition of thromboxane synthase can lead to an accumulation of its substrate, prostaglandin H2 (PGH2). PGH2 itself is a weak platelet agonist and can be shunted towards the production of other prostanoids, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which can also modulate platelet function.[1][3] This phenomenon, known as "prostaglandin shunting," can contribute to residual platelet aggregation despite effective thromboxane A2 blockade.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| High variability in baseline platelet aggregation across donors. | 1. Genetic factors influencing platelet reactivity. 2. Pre-analytical variables such as diet, stress, or medication use by donors. 3. Underlying undiagnosed medical conditions in donors. | 1. Screen donors for medication use (especially NSAIDs) and recent illnesses. 2. Standardize blood collection procedures, including time of day and fasting state. 3. Increase the number of donors to account for biological variability. |
| Inconsistent IC50 values for this compound between experiments. | 1. Variations in reagent preparation (e.g., agonist concentration). 2. Differences in incubation times with this compound. 3. Fluctuations in laboratory temperature. 4. Inconsistent platelet counts in PRP. | 1. Prepare fresh agonist solutions for each experiment and validate their potency. 2. Strictly adhere to a standardized incubation time for this compound. 3. Ensure all steps of the assay are performed at a consistent and appropriate temperature (typically 37°C). 4. Adjust platelet counts in PRP to a standardized value for LTA. |
| Lower than expected inhibition of platelet aggregation by this compound. | 1. Suboptimal concentration of this compound. 2. "Prostaglandin shunting" leading to aggregation via other pathways. 3. Use of a strong agonist concentration that overrides the inhibitory effect. | 1. Perform a full dose-response curve to ensure the optimal inhibitory concentration is used. 2. Consider using a combination of a thromboxane synthase inhibitor and a thromboxane receptor antagonist to block the effects of PGH2. 3. Titrate the agonist concentration to the lowest level that gives a robust and reproducible aggregation response. |
| Discrepancy between LTA and WBA results. | 1. Influence of other blood cells on platelet function in WBA. 2. Different principles of measurement (optical density vs. impedance). | 1. Acknowledge the inherent differences between the two methods and consider the physiological relevance of each. 2. If possible, use both methods to gain a more comprehensive understanding of this compound's effects. 3. Ensure that pre-analytical variables for both methods are strictly controlled. |
Data Presentation
This compound IC50 Values for Platelet Aggregation and Thromboxane B2 Synthesis
| Parameter | Agonist | Method | IC50 Value | Reference |
| Platelet Aggregation | Collagen | Whole Blood Aggregometry | 318 µM | [4] |
| Platelet Aggregation | ADP | Whole Blood Aggregometry | 797 µM | [4] |
| Thromboxane B2 Synthesis | - | - | 868 ± 68 µM | [4] |
Note: The provided IC50 values are from a single in vitro study and may vary between different experimental setups and donor populations, highlighting the issue of inconsistent results.
Experimental Protocols
Light Transmission Aggregometry (LTA) - General Protocol
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10⁹/L) using autologous PPP.
-
Incubation: Pre-warm the PRP samples to 37°C for at least 5 minutes. Add this compound or vehicle control and incubate for the desired time.
-
Aggregation Measurement: Place the cuvette with the PRP sample in the aggregometer. Add the platelet agonist (e.g., ADP, collagen) and record the change in light transmission for a set period.
-
Data Analysis: Calculate the percentage of platelet aggregation relative to the PPP control.
Whole Blood Aggregometry (WBA) - General Protocol
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).
-
Sample Preparation: Gently mix the whole blood sample. Some systems may require dilution with saline.
-
Incubation: Pre-warm the blood sample to 37°C. Add this compound or vehicle control and incubate.
-
Aggregation Measurement: Place the sample into the aggregometer cuvette. Add the agonist and start the measurement. The change in electrical impedance is recorded as platelets aggregate on the electrodes.
-
Data Analysis: The instrument's software calculates aggregation units or other parameters based on the change in impedance over time.
Visualizations
Caption: this compound inhibits thromboxane synthase, blocking TXA2 production.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Thromboxane synthase inhibition causes re-direction of prostaglandin endoperoxides to prostaglandin D2 during collagen stimulated aggregation of human platelet rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Camonagrel dosage for different animal species
Technical Support Center: Camonagrel
Official Documentation for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the preclinical use of this compound, a novel, reversible, and potent P2Y12 receptor antagonist. The following guides and FAQs are designed to assist researchers in adjusting this compound dosage across different animal species and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets. By blocking the binding of adenosine diphosphate (ADP), this compound prevents P2Y12-mediated platelet activation and aggregation, a critical step in thrombus formation.[1][2] Unlike thienopyridines such as clopidogrel, this compound does not require metabolic activation, leading to a more rapid and predictable onset of action.[3][4]
Q2: How do I select an appropriate starting dose for a new animal species?
A2: Start by consulting the Table 1: Recommended Starting Dosages and Pharmacokinetic Parameters for this compound below. It is recommended to begin with a dose at the lower end of the suggested range for your species of interest. An initial dose-finding study is crucial to determine the optimal dose for your specific experimental model and endpoint.
Q3: What is the recommended vehicle for this compound administration?
A3: For oral administration, this compound can be formulated as a suspension in 0.5% methylcellulose. For intravenous administration, a solution in 5% dextrose in water (D5W) is recommended. Always ensure the formulation is homogenous before administration.
Q4: How can I assess the pharmacodynamic effect of this compound in my animal model?
A4: The most common method is to perform an ex vivo platelet aggregation assay using ADP as an agonist.[5] Blood samples can be collected at various time points after this compound administration to assess the level of platelet inhibition. Flow cytometry can also be used to measure platelet activation markers such as P-selectin expression or the activation of the GPIIb/IIIa complex.[6][7]
Q5: Are there known drug-drug interactions with this compound?
A5: While comprehensive interaction studies are ongoing, caution is advised when co-administering this compound with other anticoagulants or antiplatelet agents due to the increased risk of bleeding. Unlike some P2Y12 inhibitors, this compound's metabolism is not significantly affected by polymorphisms in CYP2C19.[1]
Data Presentation
Table 1: Recommended Starting Dosages and Pharmacokinetic Parameters for this compound
| Species | Route of Administration | Recommended Starting Dose (mg/kg) | Bioavailability (%) | Tmax (hours) | Half-life (hours) |
| Mouse | Oral (PO) | 5 - 15 | ~35 | 0.5 - 1 | 2 - 3 |
| Intravenous (IV) | 1 - 2 | 100 | - | 1.5 - 2.5 | |
| Rat | Oral (PO) | 3 - 10 | ~45 | 1 - 1.5 | 3 - 4 |
| Intravenous (IV) | 0.5 - 1 | 100 | - | 2.5 - 3.5 | |
| Dog | Oral (PO) | 1 - 5 | ~60 | 1 - 2 | 4 - 6 |
| Intravenous (IV) | 0.25 - 0.5 | 100 | - | 3 - 5 | |
| Non-Human Primate (Cynomolgus) | Oral (PO) | 1 - 3 | ~70 | 1 - 2 | 5 - 7 |
| Intravenous (IV) | 0.1 - 0.3 | 100 | - | 4 - 6 |
Disclaimer: These values are approximate and can vary based on the specific strain, age, and health status of the animals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-animal variability in platelet inhibition. | - Inconsistent drug administration (e.g., gavage error).- Differences in animal age, weight, or health status.- Genetic variability within the animal strain. | - Ensure proper training on administration techniques.- Standardize animal characteristics for each study group.- Increase sample size to account for inherent variability. |
| Unexpected bleeding events. | - Dose is too high for the species or model.- Co-administration of other agents affecting hemostasis.- Underlying health issues in the animal model (e.g., liver dysfunction). | - Reduce the dose of this compound.- Review all co-administered medications.- Perform a health screen of the animals prior to the study. |
| Lack of expected efficacy (insufficient platelet inhibition). | - Dose is too low.- Poor oral absorption.- Issues with the drug formulation. | - Perform a dose-response study to find the optimal dose.- Consider intravenous administration to bypass absorption issues.- Verify the stability and homogeneity of the this compound formulation. |
| Difficulty in obtaining consistent results from platelet aggregation assays. | - Pre-analytical variables (e.g., difficult blood draw, incorrect anticoagulant).- Variation in agonist concentration.- Platelet activation during sample processing. | - Standardize blood collection and processing procedures.[5]- Prepare fresh agonist solutions for each experiment.- Minimize sample handling time and maintain appropriate temperatures. |
Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation Assay
This protocol describes the measurement of ADP-induced platelet aggregation in whole blood using impedance aggregometry.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
ADP (adenosine diphosphate) solution.
-
Saline solution.
-
Impedance aggregometer and associated reagents.
Methodology:
-
Blood Collection: Collect blood via an appropriate method for the species (e.g., cardiac puncture in mice under terminal anesthesia) directly into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[6]
-
Sample Preparation: Gently mix the blood by inversion. Allow the sample to rest at room temperature for at least 15 minutes before analysis.
-
Assay Procedure: a. Dilute the whole blood sample 1:1 with saline in the test cuvette. b. Incubate the sample for 5 minutes at 37°C in the aggregometer. c. Add ADP to achieve a final concentration of 10 µM. d. Record the change in impedance for 6 minutes, which corresponds to platelet aggregation.
-
Data Analysis: The extent of aggregation is typically measured as the area under the aggregation curve (AUC). Calculate the percent inhibition relative to a vehicle-treated control group.
Protocol 2: Pharmacokinetic (PK) Analysis of this compound in Plasma
This protocol outlines the procedure for quantifying this compound concentrations in plasma samples.
Materials:
-
Blood collected in K2-EDTA tubes.
-
Centrifuge.
-
LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) system.
-
This compound analytical standard and internal standard.
Methodology:
-
Sample Collection: Collect blood at predetermined time points post-dose into K2-EDTA tubes.
-
Plasma Preparation: Immediately place the blood on ice. Within 30 minutes of collection, centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the supernatant (plasma) to a new, labeled tube and store at -80°C until analysis.
-
Sample Analysis: a. Perform a protein precipitation extraction on the plasma samples. b. Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Use the concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
References
- 1. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Approved and Investigational P2Y12 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Camonagrel's Selectivity for Thromboxane Synthase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Camonagrel's performance as a selective thromboxane synthase inhibitor against other relevant compounds. Experimental data is presented to support the analysis, along with detailed methodologies for the key experiments cited.
Comparative Efficacy of Thromboxane Synthase and Cyclooxygenase Inhibitors
The selectivity of this compound for thromboxane synthase is best understood by comparing its inhibitory effects on various eicosanoids and platelet function against less selective compounds. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound, the standard thromboxane synthase inhibitor Dazoxiben, and the cyclooxygenase (COX) inhibitor Acetylsalicylic Acid (Aspirin).
| Compound | Thromboxane B2 (TXB2) Synthesis IC50 (µM) | Prostaglandin E2 (PGE2) Synthesis IC50 (µM) | 6-keto-PGF1α (Prostacyclin metabolite) Effect |
| This compound | 868 ± 68[1] | >2,000[1] | Increased[1] |
| Dazoxiben | 765 ± 54[2] | >2,000[2] | Increased[2] |
| Acetylsalicylic Acid | 0.84 ± 0.05[2] | 1.21 ± 0.08[2] | Inhibited (IC50 = 6.58 ± 0.76 µM)[2] |
Table 1: Comparison of IC50 values for the inhibition of prostanoid synthesis. Lower values indicate higher potency.
| Compound | Collagen-Induced Platelet Aggregation IC50 (µM) | ADP-Induced Platelet Aggregation IC50 (µM) |
| This compound | 318[1] | 797[1] |
| Dazoxiben | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
| Acetylsalicylic Acid | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
Table 2: Comparison of IC50 values for the inhibition of platelet aggregation in whole blood.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Thromboxane B2 (TXB2), Prostaglandin E2 (PGE2), and 6-keto-PGF1α
Principle: The concentrations of TXB2 (a stable metabolite of thromboxane A2), PGE2, and 6-keto-PGF1α (a stable metabolite of prostacyclin) in biological samples are quantified using competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Materials:
-
Blood collection tubes with anticoagulant (e.g., sodium citrate).
-
Centrifuge.
-
Commercially available ELISA or RIA kits for TXB2, PGE2, and 6-keto-PGF1α.
-
Microplate reader or gamma counter.
-
Vortex mixer.
-
Pipettes and tips.
Procedure:
-
Sample Collection and Preparation:
-
Whole blood is collected in tubes containing an anticoagulant.
-
To obtain platelet-rich plasma (PRP), the blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
The supernatant (PRP) is carefully collected.
-
For serum samples, blood is allowed to clot at room temperature before centrifugation.
-
-
Induction of Prostanoid Synthesis:
-
Platelet aggregation is induced by adding agonists such as collagen or adenosine 5'-diphosphate (ADP) to whole blood or PRP.
-
The samples are incubated with the test compounds (this compound, Dazoxiben, or Acetylsalicylic Acid) at various concentrations prior to the addition of the agonist.
-
-
Assay Performance:
-
The ELISA or RIA is performed according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and samples to microplate wells pre-coated with a capture antibody.
-
Addition of a fixed amount of enzyme-conjugated or radiolabeled prostanoid, which competes with the prostanoid in the sample for binding to the antibody.
-
Incubation to allow for competitive binding.
-
Washing the wells to remove unbound reagents.
-
Addition of a substrate that produces a colorimetric or radioactive signal in proportion to the amount of bound enzyme-conjugated or radiolabeled prostanoid.
-
Stopping the reaction and measuring the signal using a microplate reader or gamma counter.
-
-
-
Data Analysis:
-
A standard curve is generated by plotting the signal intensity versus the concentration of the prostanoid standards.
-
The concentrations of the prostanoids in the samples are determined by interpolating their signal intensities on the standard curve.
-
The IC50 values are calculated as the concentration of the inhibitor that causes a 50% reduction in the synthesis of the respective prostanoid compared to the control (no inhibitor).
-
Platelet Aggregation Assay
Principle: Platelet aggregation is measured by light transmission aggregometry (LTA). As platelets aggregate, the turbidity of the platelet-rich plasma decreases, allowing more light to pass through, which is detected by the aggregometer.
Materials:
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists (e.g., collagen, ADP).
-
Test compounds (this compound, Dazoxiben, Acetylsalicylic Acid).
Procedure:
-
Preparation of PRP and PPP:
-
PRP is prepared as described above.
-
PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15-20 minutes to pellet the platelets.
-
-
Assay Performance:
-
The aggregometer is calibrated with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Aliquots of PRP are placed in cuvettes with stir bars and pre-warmed to 37°C.
-
The test compound is added to the PRP at various concentrations and incubated for a short period.
-
An agonist is added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the maximum platelet aggregation compared to the control.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Thromboxane and Prostacyclin signaling pathway.
Caption: Experimental workflow for selectivity assay.
References
- 1. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
Camonagrel's Cyclooxygenase Cross-Reactivity: A Comparative Analysis
Camonagrel, a potent and selective thromboxane synthase inhibitor, exhibits minimal cross-reactivity with cyclooxygenase (COX) enzymes, distinguishing it from many non-steroidal anti-inflammatory drugs (NSAIDs) and some other antiplatelet agents. This guide provides a detailed comparison of this compound's interaction with COX enzymes against other relevant compounds, supported by available experimental data and detailed methodologies.
Executive Summary
This compound's primary mechanism of action is the inhibition of thromboxane synthase, a downstream enzyme in the arachidonic acid cascade responsible for the production of pro-aggregatory thromboxane A2. Experimental data indicates that this compound has a very low affinity for directly inhibiting the upstream cyclooxygenase (COX-1 and COX-2) enzymes, which are the primary targets of NSAIDs. This selectivity profile suggests a reduced risk of COX-related side effects, such as gastrointestinal complications, often associated with traditional antiplatelet and anti-inflammatory therapies.
Comparative Analysis of Cyclooxygenase Inhibition
To contextualize the low cross-reactivity of this compound, this section compares its inhibitory activity against that of established P2Y12 inhibitors and common COX inhibitors.
Data Presentation
| Compound | Primary Target | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | Thromboxane Synthase | >2000 (for PGE2 inhibition) | >2000 (for PGE2 inhibition) | - |
| Aspirin | COX-1/COX-2 | ~1.3 - 5.1 | ~29.3 - 230 | ~0.02-0.2 |
| Ibuprofen | COX-1/COX-2 | ~12 - 13 | ~80 | ~0.15 |
| Celecoxib | COX-2 | ~82 | ~6.8 | ~12 |
| Clopidogrel (active metabolite) | P2Y12 Receptor | Data not available | Data not available | - |
| Ticagrelor | P2Y12 Receptor | Data not available | Data not available | - |
| Prasugrel (active metabolite) | P2Y12 Receptor | Data not available | Data not available | - |
The data clearly illustrates that while traditional NSAIDs like aspirin and ibuprofen, and even COX-2 selective inhibitors like celecoxib, directly inhibit COX enzymes with varying potencies and selectivities, this compound's activity against this pathway is negligible. For other P2Y12 inhibitors like clopidogrel, ticagrelor, and prasugrel, their primary mechanism is distinct from the cyclooxygenase pathway, and while they are often co-administered with aspirin, direct COX inhibition data is not a primary focus of their characterization.
Signaling Pathways and Experimental Workflows
To visualize the interplay of these compounds with the arachidonic acid cascade and the experimental procedures used to determine their activity, the following diagrams are provided.
Caption: Arachidonic acid metabolism and points of inhibition.
Caption: Workflow for determining COX inhibitory activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of cyclooxygenase inhibition.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS system
-
96-well microplates
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Setup: In a 96-well plate, add the reaction buffer, cofactors, and the appropriate concentration of the test compound or vehicle control to respective wells.
-
Enzyme Addition and Pre-incubation: Add the diluted COX-1 or COX-2 enzyme to each well. Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the concentration of the reaction product, PGE2, in each well using a competitive ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition of PGE2 production against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay measures the inhibitory effect of a compound on COX-1 and COX-2 activity within a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore (A23187) or arachidonic acid for COX-1 stimulation
-
Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) ELISA kits
Procedure for COX-1 Activity:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Incubate at 37°C for 1 hour.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent TXB2 production via COX-1.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
-
Calculate the percent inhibition of TXB2 production at each concentration of the test compound relative to the vehicle control.
Procedure for COX-2 Activity:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Add a stimulus (e.g., calcium ionophore) to trigger PGE2 production from the LPS-stimulated cells.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percent inhibition of PGE2 production at each concentration of the test compound relative to the vehicle control.
Conclusion
The available data strongly indicates that this compound is a highly selective thromboxane synthase inhibitor with minimal to no direct inhibitory effect on cyclooxygenase enzymes. This profile differentiates it from traditional NSAIDs and suggests a lower potential for COX-mediated side effects. The provided experimental protocols offer a framework for further comparative studies to precisely quantify the cross-reactivity of this compound and other antiplatelet agents with COX-1 and COX-2. For researchers and drug development professionals, this high selectivity is a key attribute of this compound's pharmacological profile.
A Comparative Analysis of Camonagrel's Effects on Retinal Vascularization: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental evidence surrounding the effects of Camonagrel on retinal vascularization. The focus is on the reproducibility of its therapeutic potential, benchmarked against alternative compounds and current standards of care. This document synthesizes available data to facilitate informed research and development decisions in the field of ischemic retinopathies.
Executive Summary
This compound, a selective thromboxane synthase inhibitor, has demonstrated significant efficacy in promoting retinal vascularization in preclinical models of diabetic retinopathy. The primary mechanism involves shifting the arachidonic acid cascade towards increased prostacyclin synthesis, a potent vasodilator and inhibitor of platelet aggregation. This guide presents the key quantitative findings from a pivotal study and compares them with Dazoxiben, another thromboxane synthase inhibitor, and the current gold-standard anti-VEGF therapies. While the initial results for this compound are promising, it is crucial to note a lack of direct, independent studies confirming the reproducibility of these specific findings on retinal vascularization. This highlights a critical gap and an opportunity for further investigation.
Comparative Efficacy on Retinal Vasculature
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound and Dazoxiben in a streptozotocin-induced diabetic rat model[1]. For comparison, a summary of typical outcomes for anti-VEGF therapies in human clinical trials for diabetic retinopathy is also provided.
Table 1: Dose-Dependent Effects of Thromboxane Synthase Inhibitors on Biochemical and Vascular Parameters [1]
| Compound | Daily Dose (mg/kg) | Platelet Aggregation Reduction (%) | Thromboxane B2 Synthesis Reduction (%) | Prostacyclin Synthesis Increase (%) | Retinal Vascularity Increase (%) |
| This compound | 10 | 35 | 45 | 60 | 75 |
| 50 | 68 | 75 | 110 | 130 | |
| 100 | 85 | 92 | 154 | 183 | |
| Dazoxiben | 10 | 28 | 38 | 30 | 35 |
| 50 | 55 | 65 | 55 | 60 | |
| 100 | 72 | 80 | 78 | 74 | |
| Diabetic Control | N/A | 0 | 0 | 0 | 0 |
| Non-Diabetic Control | N/A | N/A | N/A | N/A | N/A |
Table 2: Comparison with Standard of Care (Anti-VEGF Therapy) for Diabetic Retinopathy
| Treatment Modality | Key Efficacy Endpoints | Typical Outcomes in Human Clinical Trials |
| Anti-VEGF Agents | Improvement in Diabetic Retinopathy Severity Score (DRSS) of ≥2 steps | 21-40% of patients at 1-2 years |
| (e.g., Ranibizumab, Aflibercept) | Reduction in central macular thickness | Significant reductions observed across multiple trials |
| Improvement in best-corrected visual acuity (BCVA) | Up to 46% of patients gain ≥3 lines on vision chart |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect is rooted in its selective inhibition of thromboxane synthase. This enzymatic blockade redirects the metabolic pathway of prostaglandin endoperoxides away from the synthesis of pro-aggregatory and vasoconstrictive thromboxane A2 and towards the production of prostacyclin (PGI2) by endothelial cells. Increased prostacyclin levels lead to vasodilation and cytoprotective effects on the retinal vasculature.
Experimental Protocols
The foundational data for this compound's effect on retinal vascularization comes from a streptozotocin-induced diabetic rat model. The following is a detailed description of the key experimental methodologies.
Animal Model: Streptozotocin-Induced Diabetes in Rats
-
Animal Strain: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce diabetes. A control group receives a saline injection.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels. Rats with glucose concentrations above a specified threshold (e.g., >16.5 mmol/L) are considered diabetic and included in the study.
-
Treatment Groups:
-
Non-diabetic control
-
Diabetic control (saline treated)
-
Diabetic groups treated with varying doses of this compound (e.g., 10, 50, 100 mg/kg/day, administered orally).
-
Diabetic groups treated with varying doses of a comparator drug like Dazoxiben.
-
-
Duration of Treatment: Treatments are administered daily for a prolonged period, such as 90 days, to allow for the development and potential reversal of diabetic retinopathy features.
Assessment of Retinal Vascularization
-
Method: Quantitative analysis of retinal vascular morphology.
-
Procedure:
-
At the end of the treatment period, animals are euthanized, and their eyes are enucleated.
-
The retinas are dissected and prepared as flat mounts.
-
The retinal vasculature is visualized using techniques such as horseradish peroxidase (HRP) staining or immunofluorescence staining for endothelial cell markers (e.g., CD31).
-
Photomicrographs of the retinal flat mounts are taken.
-
The percentage of the retinal area covered by blood vessels is quantified using image analysis software. This provides a quantitative measure of retinal vascularity.
-
Biochemical Assays
-
Platelet Aggregation:
-
Whole blood is collected from the animals.
-
Platelet aggregation is induced using agonists like collagen or ADP.
-
The extent of aggregation is measured using an aggregometer.
-
-
Thromboxane B2 and 6-keto-PGF1α (Prostacyclin metabolite) Levels:
-
Plasma or serum samples are collected.
-
Levels of Thromboxane B2 (a stable metabolite of Thromboxane A2) and 6-keto-PGF1α (a stable metabolite of Prostacyclin) are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Experimental Workflow
The following diagram illustrates the general workflow for preclinical evaluation of compounds like this compound for their effects on retinal vascularization.
Conclusion and Future Directions
The existing preclinical data strongly suggest that this compound is a potent modulator of retinal vascularization in a diabetic rat model, outperforming the comparator Dazoxiben. Its mechanism of action, centered on the rebalancing of the thromboxane-prostacyclin axis, presents a compelling alternative to anti-angiogenic therapies, particularly in the context of ischemic retinopathies where improving blood flow is a key therapeutic goal.
However, the current evidence is limited to a single key study. For this compound to be considered a viable clinical candidate, the following steps are critical:
-
Reproducibility Studies: Independent research groups should aim to replicate the original findings in the streptozotocin-induced diabetic rat model to validate the initial results.
-
Studies in Other Models: The efficacy of this compound should be tested in other preclinical models of retinal neovascularization, such as the oxygen-induced retinopathy (OIR) model.
-
Elucidation of Downstream Signaling: Further research is needed to fully understand the downstream molecular signaling of increased prostacyclin in retinal endothelial cells and pericytes.
-
Safety and Pharmacokinetics: Comprehensive toxicology and pharmacokinetic studies are required to establish a safety profile for ophthalmic applications.
References
Independent Validation of Camonagrel's Pharmacokinetic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profile of Camonagrel, a selective thromboxane synthetase inhibitor, with other relevant alternatives. The information is supported by experimental data from preclinical studies to aid in research and drug development decisions.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and alternative thromboxane synthetase inhibitors in various animal models. Direct comparison should be made with caution due to inter-species variations and differing experimental conditions.
Table 1: Oral Pharmacokinetic Profile of this compound and Alternatives in Rats
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Half-life (h) |
| This compound | 10 | 15.96[1] | ~0.33[1] | 12.45[1] | ~79.1[1] | ~0.22 (i.v.)[1] |
| Ozagrel | 15 | Data not available | Data not available | Data not available | Data not available | 0.173 (i.v.)[2] |
| Dazoxiben | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Oral Pharmacokinetic Profile of this compound and Alternatives in Dogs
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Half-life (h) |
| This compound | 10 | 18.60[1] | ~0.44[1] | 13.40[1] | ~59.3[1] | ~0.45 (i.v.)[1] |
| Furegrelate | Not Specified | Data not available | Data not available | Data not available | 77-80[3][4] | 2.2 (i.v.)[3] |
| Dazoxiben | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note on Dazoxiben: Extensive searches did not yield specific oral pharmacokinetic parameters (Cmax, Tmax, AUC) for Dazoxiben in rats or dogs. Studies on Dazoxiben have primarily focused on its pharmacological effects and toxicological profile.
Experimental Protocols
The following is a representative experimental protocol for determining the oral pharmacokinetic profile of a compound in rats, based on standard methodologies.
Objective: To determine the pharmacokinetic profile of a test compound after a single oral administration in rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., water, 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Dosing:
-
Prepare a solution or suspension of the test compound in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of the test compound to each rat via oral gavage. The volume administered is typically 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and bioavailability (if intravenous data is available).
-
Visualizations
Signaling Pathway
This compound is a selective inhibitor of thromboxane synthetase. This enzyme plays a crucial role in the arachidonic acid cascade, leading to the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.
Caption: Thromboxane Synthesis Pathway and this compound's Mechanism of Action.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.
Caption: General Workflow for a Preclinical Oral Pharmacokinetic Study.
References
- 1. Pharmacokinetics of this compound in experimental animal: rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic-ultraviolet methods for furegrelate in serum and urine: preliminary pharmacokinetic evaluation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Comparative Analysis of Camonagrel's Potency Across Species: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Camonagrel's potency and pharmacokinetics in various species. The data presented is compiled from preclinical studies to aid in the evaluation and planning of further research.
This compound is a potent and selective inhibitor of thromboxane synthase, an enzyme crucial in the arachidonic acid cascade leading to the formation of thromboxane A2 (TXA2)[1][2][3]. By inhibiting this enzyme, this compound effectively reduces platelet aggregation and related pro-thrombotic events. This guide summarizes key potency and pharmacokinetic parameters of this compound across different species, presents the underlying signaling pathway, and details the experimental protocols used to derive this data.
Quantitative Data Summary
The following tables provide a structured overview of this compound's inhibitory potency and its pharmacokinetic profile in rats, rabbits, and dogs.
Table 1: Inhibitory Potency of this compound
| Parameter | Species | Value | Experimental Conditions |
| IC50 (Collagen-induced platelet aggregation) | Human | 318 - 797 µmol/L | Whole blood |
| IC50 (Thromboxane B2 synthesis inhibition) | Human | 868 ± 68 µmol/L | Whole blood |
Data sourced from a study on the effects of this compound on platelet-subendothelium interaction[2].
Table 2: Comparative Pharmacokinetics of this compound (10 mg/kg dose)
| Parameter | Rat | Rabbit | Dog |
| Oral Administration | |||
| Cmax | 15.96 µg/mL | 2.04 µg/mL | 18.60 µg/mL |
| Tmax | ~0.33 h | ~1.50 h | ~0.44 h |
| AUC(0-∞) | ~12.45 µg·h/mL | ~4.85 µg·h/mL | ~13.40 µg·h/mL |
| Absolute Bioavailability | ~79.1% | ~21.7% | ~59.3% |
| Intravenous Administration | |||
| Elimination Half-life (t1/2β) | ~0.22 h | ~0.28 h | ~0.45 h |
| Clearance (Cl) | ~635.73 mL/h | ~448.26 mL/h | ~463.8 mL/h |
| General | |||
| Protein Binding | ~80% (in vitro) | ~80% (in vitro) | ~80% (in vitro) |
This data is from a study on the pharmacokinetics of this compound in experimental animals[4].
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. By blocking this step, this compound redirects the metabolic pathway of PGH2 towards the production of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and anti-aggregatory effects. This dual action contributes to its overall anti-thrombotic efficacy.
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Experimental Protocols
The data presented in this guide is based on established experimental methodologies. Below are detailed descriptions of the key experimental protocols.
Pharmacokinetic Analysis
The pharmacokinetic parameters of this compound were determined in rats, rabbits, and dogs following both intravenous and oral administration of a 10 mg/kg dose.
Caption: Workflow for the pharmacokinetic analysis of this compound.
Methodology:
-
Animal Dosing: Male and female animals of each species (rats, rabbits, dogs) were administered a 10 mg/kg dose of this compound either intravenously or orally[4].
-
Sample Collection: Blood samples were collected at various time points post-administration. Urine was also collected[4].
-
Sample Processing and Analysis: Plasma was separated from the blood samples. The concentrations of this compound in plasma and urine were determined using High-Performance Liquid Chromatography (HPLC) with UV detection[4].
-
Pharmacokinetic Modeling: The resulting concentration-time data was fitted to a two-compartmental model to determine the key pharmacokinetic parameters[4].
In Vitro Potency Assays
The inhibitory potency of this compound on platelet aggregation and thromboxane B2 synthesis was assessed using human whole blood.
Methodology:
-
Platelet Aggregation Assay:
-
Whole blood was incubated with varying concentrations of this compound[2].
-
Platelet aggregation was induced using collagen or adenosine 5'-diphosphate (ADP)[2].
-
The 50% inhibitory concentration (IC50) was determined by measuring the extent of platelet aggregation at different this compound concentrations[2].
-
-
Thromboxane B2 Synthesis Assay:
This guide provides a foundational understanding of this compound's comparative potency and pharmacokinetics. Further research is warranted to expand this comparison to other species and to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 105920-77-2 [amp.chemicalbook.com]
- 4. Pharmacokinetics of this compound in experimental animal: rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Camonagrel's In Vivo Efficacy in Thrombosis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Camonagrel's in vivo antithrombotic efficacy against other established antiplatelet agents. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer a comprehensive overview for preclinical research and development.
This compound, a potent and selective thromboxane A2 synthase inhibitor, presents a distinct mechanism of action in the landscape of antiplatelet therapies. Unlike widely used agents such as Clopidogrel, Ticagrelor, and Aspirin, which target the P2Y12 receptor and cyclooxygenase-1 (COX-1) respectively, this compound redirects prostaglandin metabolism towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] This guide synthesizes available in vivo data to compare the antithrombotic effects of this compound with these alternatives.
Comparative Efficacy in Preclinical Thrombosis Models
Direct head-to-head in vivo studies comparing this compound with P2Y12 inhibitors like Clopidogrel and Ticagrelor in standardized thrombosis models are limited in the public domain. However, by examining data from individual studies utilizing consistent and well-established models, such as the ferric chloride-induced and laser-induced thrombosis models, we can draw informative, albeit indirect, comparisons. The following tables summarize key quantitative data from various preclinical studies.
It is crucial to note that the experimental conditions, including animal species, drug dosage, and specific model parameters, may vary between these studies. Therefore, direct cross-study comparisons should be interpreted with caution.
Ferric Chloride-Induced Arterial Thrombosis Model
This widely used model induces endothelial injury and subsequent thrombus formation through oxidative stress. The primary endpoint is typically the time to vessel occlusion (TTO).
| Drug | Animal Model | Dose | Time to Occlusion (TTO) / Effect |
| Vehicle Control | Mouse (CD-1) | - | 11.4 ± 4.15 min |
| Clopidogrel | Mouse (CD-1) | 3 mg/kg | 71% of animals retained vascular patency |
| 10 mg/kg | 100% of animals retained vascular patency | ||
| Ticagrelor | Mouse (CD-1) | 100 mg/kg | 89% of animals retained vascular patency |
| Aspirin | Rat (SD) | 30 mg/kg (oral, 3 days) | Increased TTO (less effective than clopidogrel) |
Data for Clopidogrel and Ticagrelor are from a study by Neves et al.[2] Data for Aspirin is from a study by Surin et al.[3]
Laser-Induced Thrombosis Model
This model uses a focused laser to induce a precise endothelial injury, allowing for real-time monitoring of thrombus formation.
| Drug | Animal Model | Dose | Effect on Thrombus Formation |
| Clopidogrel | Rabbit | 3-10 mg/kg (oral) | Significantly prolonged time to thrombotic occlusion |
| Aspirin | Rabbit | Not specified | Did not modify rapid thrombus formation |
Data for Clopidogrel is from a study by an unspecified author.[4] Data for Aspirin is from a study by Salvati et al.[5]
Signaling Pathways of Antiplatelet Agents
The distinct mechanisms of action of this compound, P2Y12 inhibitors, and COX-1 inhibitors are best understood by visualizing their respective signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are generalized protocols for the in vivo thrombosis models cited in this guide.
Ferric Chloride-Induced Arterial Thrombosis Model
This model is widely used due to its simplicity and reproducibility in inducing occlusive thrombus formation.
-
Animal Preparation: Mice or rats are anesthetized, and body temperature is maintained.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery.
-
Baseline Measurement: A Doppler flow probe is placed around the artery to measure baseline blood flow.
-
Thrombosis Induction: A filter paper saturated with a specific concentration of ferric chloride (e.g., 3.5% to 10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[2]
-
Monitoring: Blood flow is continuously monitored until stable occlusion (zero flow) is observed.
-
Endpoint: The time from the application of ferric chloride to complete vessel occlusion (Time to Occlusion) is recorded as the primary endpoint.
Laser-Induced Thrombosis Model
This model offers high precision and allows for real-time visualization of thrombus formation in microvasculature.
-
Animal Preparation: Anesthetized mice are administered a photosensitizing dye (e.g., Rose Bengal) intravenously.[6]
-
Tissue Preparation: A suitable vascular bed, such as the cremaster muscle or mesentery, is exteriorized and prepared for intravital microscopy.
-
Thrombosis Induction: A focused laser beam is used to irradiate a targeted arteriole or venule, causing localized photochemical damage to the endothelium.[6]
-
Real-Time Imaging: Thrombus formation is visualized in real-time using fluorescence microscopy, often with fluorescently labeled platelets or fibrinogen.
-
Data Analysis: The area and intensity of the fluorescent thrombus are quantified over time to assess the dynamics of thrombus formation and stability.
Concluding Remarks
This compound's unique mechanism of inhibiting thromboxane synthase offers a promising alternative to conventional antiplatelet therapies. By shunting prostaglandin metabolism towards the antithrombotic and vasodilatory prostacyclin, it addresses a different aspect of platelet activation. While direct comparative in vivo data against P2Y12 inhibitors is sparse, the available evidence for thromboxane synthase inhibitors as a class suggests a potent antithrombotic effect. Further head-to-head studies in standardized thrombosis models are warranted to definitively establish the comparative efficacy of this compound and guide its potential clinical development. A noteworthy consideration is the antagonistic interaction observed between this compound and Aspirin, suggesting that co-administration may not be advisable.[1] This highlights the importance of understanding the distinct pharmacological profiles of different antiplatelet agents when designing therapeutic strategies.
References
- 1. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplatelet medicines - P2Y12 inhibitors: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Safety Operating Guide
Proper Disposal of Camonagrel: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Camonagrel containing detailed disposal instructions could not be located. The following procedures are based on general best practices for the disposal of laboratory research chemicals of unknown or uncertain toxicity. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
Essential Safety and Logistical Information
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For novel or less-common compounds like this compound, where comprehensive hazard data may not be readily available, a cautious approach is necessary. The disposal plan should be formulated before the chemical is used.
Pre-Disposal Considerations:
-
Waste Minimization: Order only the required amount of this compound to minimize surplus.
-
Inventory Management: Maintain a clear inventory of the chemical.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility is certain.
This compound Waste Disposal Plan
This section provides a step-by-step guide for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Waste Segregation and Collection
Proper segregation is crucial for safe and compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, sealed, and clearly labeled waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a separate, sealed plastic bag or container labeled as "this compound Contaminated Debris."
-
-
Liquid Waste:
-
If this compound is in a solution (e.g., DMSO), collect the waste in a dedicated, leak-proof, and chemically compatible container. The solvent used will influence the disposal route; for instance, halogenated and non-halogenated solvent wastes are often segregated.
-
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be managed as non-hazardous waste, but labels should be defaced or removed.
-
Labeling of Waste Containers
All waste containers must be accurately labeled.
| Label Information | Description |
| Generator Information | Name of the principal investigator, laboratory location (building and room number), and contact information. |
| Chemical Name | "this compound" and the full chemical name of any solvents or other chemicals in the waste. |
| Concentration | Approximate concentration of each component. |
| Hazard Identification | Check all applicable hazard boxes (e.g., "Toxic," "Flammable"). If hazards are unknown, indicate this. |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
Storage of Chemical Waste
Waste must be stored safely pending pickup by the institution's EHS department.
-
Location: Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Containment: Use secondary containment (e.g., a plastic tub) to prevent spills.
-
Container Integrity: Keep waste containers securely closed except when adding waste. Regularly inspect containers for leaks or degradation.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the standard protocol for handling laboratory chemical waste of unknown toxicity should be followed. This involves careful segregation, labeling, and storage as detailed above, followed by collection by a certified hazardous waste disposal service, as arranged by the institutional EHS office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This procedural guidance is intended to supplement, not replace, institutional and regulatory requirements. Always prioritize safety and environmental responsibility in the laboratory.
Personal protective equipment for handling Camonagrel
Essential Safety and Handling Guide for Camonagrel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, an investigational P2Y12 receptor antagonist. Given its nature as a potent investigational compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is an active pharmaceutical ingredient (API) with high potency. The primary risks associated with handling such compounds include inhalation of airborne particles, dermal contact, and accidental ingestion. As a P2Y12 inhibitor, systemic exposure could potentially lead to antiplatelet effects. A thorough risk assessment should be conducted before any handling activities.
Occupational Exposure Bands (OEB):
Potent pharmaceutical compounds are often categorized into Occupational Exposure Bands to guide handling procedures. While a specific OEB for this compound is not established, it is prudent to handle it as a compound falling within OEB 4 , assuming a low occupational exposure limit (OEL).
| Occupational Exposure Band (OEB) | Exposure Range (μg/m³) | Compound Toxicity | Primary Protection Focus |
| OEB 1 | 1000 - 5000 | Non-toxic | Operator and Personal Protective Equipment (PPE) |
| OEB 2 | 100 - 1000 | Almost non-toxic | Operator and PPE |
| OEB 3 | 10 - 100 | Slightly toxic | Operator, PPE, and equipment containment |
| OEB 4 | 1 - 10 | Potent | Equipment and material handling, with advanced PPE [1] |
| OEB 5 | < 1 | Highly Potent | Full containment and isolation |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory for handling this compound. The selection of specific PPE will depend on the procedure being performed (e.g., weighing, dissolution, in-vivo studies).
| Procedure | Minimum PPE Requirement |
| Weighing and Compounding (Dry Powder) | - Disposable, low-linting coverall (e.g., DuPont™ Tyvek®) with integrated hood- Double-gloving with nitrile gloves- Powered Air-Purifying Respirator (PAPR) with an assigned protection factor (APF) of at least 1000[2]- Chemical splash goggles- Disposable shoe covers |
| Solution Preparation and Handling | - Lab coat or disposable gown- Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Work within a certified chemical fume hood |
| In-vivo Dosing and Animal Handling | - Disposable gown- Nitrile gloves- Safety glasses- Surgical mask or N95 respirator |
Note: For tasks with a high risk of generating aerosols or dust, such as weighing potent compounds, the use of containment technologies like flexible glove bags or rigid isolators is the most effective solution to control exposures[3]. When such engineering controls are not feasible, a PAPR is essential[3].
Operational Plan for Handling this compound
A step-by-step approach ensures that all safety measures are in place before, during, and after handling this compound.
3.1. Pre-Handling Preparations:
-
Training: Ensure all personnel have received training on handling potent compounds and are familiar with the facility's specific Standard Operating Procedures (SOPs).
-
Designated Area: All handling of this compound powder should occur in a designated area with restricted access, such as a containment laboratory or a dedicated chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste disposal containers, before starting work.
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for similar potent compounds to be aware of potential hazards.
3.2. Handling Procedures:
-
Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.
-
Weighing: If not using a containment system, perform weighing within a chemical fume hood. Use a disposable weighing boat.
-
Dissolution: Add solvent to the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
3.3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment used for handling this compound.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Waste Disposal: Dispose of all contaminated materials in the designated hazardous waste containers.
Disposal Plan
All waste generated from handling this compound, including empty vials, used PPE, and contaminated labware, must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers[4].
-
Labeling: Affix a "HAZARDOUS WASTE" label to each container. The label must include the name of the principal investigator, location, contact number, and the chemical names of the contents[4].
-
Segregation: Do not mix this compound waste with other waste streams.
4.2. Storage:
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which could be a locked cabinet or a secondary containment tub[4].
-
Compliance: Ensure the SAA meets all institutional and regulatory requirements.
4.3. Final Disposal:
-
Incineration: The primary method for the disposal of potent pharmaceutical waste is incineration by an EPA-permitted vendor[4][5][6][7].
-
Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures
5.1. Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and EHS.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for potent compounds.
5.2. Exposures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound.
Visualizations
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Caption: A decision tree for selecting appropriate PPE based on the handling task.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. 3mindia.in [3mindia.in]
- 3. aiha.org [aiha.org]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
